H-Chpro-OH.HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFUQJUTOVQOS-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510300 | |
| Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90657-55-9 | |
| Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90657-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Cyclohexyl-L-proline monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090657559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-cyclohexyl-L-proline monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Chpro-OH.HCl and Related Proline Derivatives for Researchers and Drug Development Professionals
An Analysis of H-Chpro-OH.HCl and its Implications in Advanced Pharmaceutical Research
The designation "this compound" presents a degree of ambiguity within chemical nomenclature, potentially referring to at least two distinct proline derivatives of significant interest to the scientific community. This technical guide aims to elucidate the identities of these compounds, providing a comprehensive overview of their chemical properties, biological activities, and applications in drug discovery and development. This document will address both interpretations, offering detailed data, experimental context, and workflow visualizations to support researchers, scientists, and drug development professionals in their work.
The two compounds most likely represented by "this compound" are cis-4-Hydroxy-L-proline hydrochloride and trans-4-cyclohexyl-L-proline hydrochloride. The latter is often abbreviated in a manner where "Ch" signifies a cyclohexyl group, making it a strong candidate for the intended subject of inquiry, especially within the context of protein degrader building blocks.
Compound Identification and Physicochemical Properties
For clarity and ease of comparison, the fundamental properties of both compounds are summarized below.
| Property | cis-4-Hydroxy-L-proline hydrochloride | trans-4-cyclohexyl-L-proline hydrochloride |
| Synonyms | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid hydrochloride |
| CAS Number | 441067-49-8 | 90657-55-9 |
| Molecular Formula | C₅H₁₀ClNO₃ | C₁₁H₂₀ClNO₂ |
| Molecular Weight | 167.59 g/mol | 233.74 g/mol |
| Primary Applications | Collagen synthesis inhibitor, potential anticancer agent, research tool | Intermediate for Fosinopril (B1673572) synthesis, PROTAC building block |
trans-4-cyclohexyl-L-proline hydrochloride: A Key Building Block in Drug Synthesis
trans-4-cyclohexyl-L-proline hydrochloride has garnered significant attention as a crucial intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] More recently, its utility has expanded into the burgeoning field of targeted protein degradation as a component in Proteolysis Targeting Chimeras (PROTACs).
Applications in Drug Development
-
Synthesis of Fosinopril: This compound is a vital precursor in the multi-step synthesis of Fosinopril.[1][2] The presence of the cyclohexyl group in the 4th position of the proline ring is reported to be a key factor in the high potency of Fosinopril.
-
PROTACs: As a proline derivative, trans-4-cyclohexyl-L-proline can be incorporated into the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] The rigid structure of the proline ring can impart favorable conformational properties to the linker, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Experimental Protocols
General Synthesis of trans-4-cyclohexyl-L-proline:
A laboratory-scale, nine-step synthesis of trans-4-cyclohexyl-L-proline has been developed, starting from L-glutamic acid.[1][2] The process involves several stages of chemical transformation and purification. While specific, detailed protocols are often proprietary, the general methodology includes analytical techniques such as HPLC, TLC, IR, NMR, and GC-MS to monitor reaction progress and confirm the purity of intermediates and the final product.[1]
Conceptual Workflow for PROTAC Synthesis:
The synthesis of a PROTAC is a strategic, multi-step process. The general workflow for creating a PROTAC library for screening purposes often involves the parallel synthesis approach where a variety of linkers are combined with ligands for the target protein and the E3 ligase.
cis-4-Hydroxy-L-proline hydrochloride: A Modulator of Collagen Synthesis and Cell Growth
cis-4-Hydroxy-L-proline hydrochloride is a proline analog that acts as an inhibitor of collagen production.[4] This property makes it a valuable tool in studying collagen-dependent processes and a potential therapeutic agent in diseases characterized by excessive collagen deposition or where targeting collagen-rich structures is beneficial.
Biological Activity and Mechanism of Action
-
Collagen Synthesis Inhibition: cis-4-Hydroxy-L-proline gets incorporated into procollagen (B1174764) chains in place of proline. This substitution disrupts the formation of the stable triple-helical structure of collagen, leading to the accumulation of non-functional, improperly folded procollagen that is subsequently degraded intracellularly.[4][5]
-
Anticancer Potential: By inhibiting the deposition of a functional collagenous extracellular matrix, cis-4-Hydroxy-L-proline can impede the growth of certain tumor cells that rely on this matrix for proliferation and survival.[4] It has been shown to inhibit the growth of N-nitrosomethylurea-induced breast tumors.[4]
-
Effects on Fibrosis: Due to its mechanism of action, this compound has been investigated for its potential to mitigate fibrosis. For example, it has been shown to improve lung compliance in animal models of pulmonary fibrosis.[4]
Experimental Protocols
In Vitro Collagen Synthesis Inhibition Assay (Conceptual):
A common method to assess the inhibition of collagen synthesis involves metabolic labeling of cells in culture.
-
Cell Culture: Plate cells of interest (e.g., fibroblasts) in appropriate culture medium.
-
Treatment: Treat the cells with varying concentrations of cis-4-Hydroxy-L-proline hydrochloride for a predetermined period.
-
Metabolic Labeling: Add a radiolabeled amino acid, such as [³H]-proline, to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.
-
Protein Extraction: Separate the cell layer and the culture medium. Precipitate the proteins from both fractions.
-
Collagenase Digestion: Resuspend the protein pellets and treat one aliquot with bacterial collagenase (which specifically digests collagen) and another with a control buffer.
-
Quantification: Measure the radioactivity in the collagenase-sensitive and -insensitive fractions using liquid scintillation counting. A decrease in the radioactivity of the collagenase-sensitive fraction in treated cells compared to controls indicates inhibition of collagen synthesis.
Signaling Pathway and Biological Impact:
The primary mechanism of cis-4-Hydroxy-L-proline is not through direct interaction with signaling pathways but rather by disrupting a fundamental biosynthetic process. The following diagram illustrates the logical flow of its mechanism of action.
Conclusion
While the term "this compound" is not a standard chemical identifier, it most plausibly refers to trans-4-cyclohexyl-L-proline hydrochloride (CAS: 90657-55-9), a compound of increasing importance in medicinal chemistry, particularly as a building block for PROTACs. However, the possibility of it referring to cis-4-Hydroxy-L-proline hydrochloride (CAS: 441067-49-8) cannot be entirely dismissed without further context. Both proline derivatives possess unique and valuable properties for drug discovery and development. Researchers and scientists are encouraged to use precise CAS numbers or full chemical names in their work to avoid ambiguity and ensure the reproducibility of their results. This guide provides a foundational understanding of both compounds, enabling more informed decisions in experimental design and drug development strategies.
References
- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of H-Chpro-OH.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling procedures for cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl). The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals working with this compound.
Section 1: Chemical and Physical Properties
This compound, also known as (2S,4S)-(-)-4-Hydroxy-2-pyrrolinecarboxylic acid hydrochloride, is a derivative of the amino acid proline.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Data | Reference(s) |
| Molecular Formula | C₅H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Beige Powder Solid | [1] |
| Melting Point | 257 °C / 494.6 °F | [1] |
| Solubility | No information available | [1] |
| pH | No information available | [1] |
| Decomposition Temperature | No information available | [1] |
Section 2: Hazard Identification and Toxicological Information
This compound is not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[3] However, due to its hydrochloride component, it is prudent to handle it with care, as with any laboratory chemical. The primary hazards are associated with the hydrochloric acid component, which is corrosive and can cause severe skin burns and eye damage.[4][5][6]
Toxicological Data Summary:
| Hazard Route | Description | Reference(s) |
| Inhalation | May cause respiratory irritation. If inhaled, move the person to fresh air.[7] If irritation or discomfort persists, seek medical attention.[3] Inhalation of hydrochloric acid can cause severe irritation, coughing, and choking.[8] | [3][7][8] |
| Skin Contact | May cause skin irritation. In case of contact, wash off with soap and plenty of water.[7] Hydrochloric acid is corrosive and can cause severe burns.[4][8] | [4][7][8] |
| Eye Contact | May cause eye irritation. Rinse eyes with water as a precaution.[7] Hydrochloric acid can cause serious eye damage, including burns and potential blindness.[4][8] | [4][7][8] |
| Ingestion | Harmful if swallowed.[8] Do NOT induce vomiting.[9] Rinse mouth with water and seek medical attention.[7] Ingestion of hydrochloric acid can cause immediate burns to the mouth, esophagus, and stomach.[8] | [7][8][9] |
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][9]
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE):
| PPE Type | Specification | Reference(s) |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9] | [1][9] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9] Handle with gloves and wash hands after use.[7] | [1][7][9] |
| Respiratory | No protective equipment is needed under normal use conditions with adequate ventilation.[1] If dust is generated, a respirator may be required.[10] For hydrochloric acid, respirators with acid gas cartridges should be used if exposure limits are exceeded.[11] | [1][10][11] |
Storage Recommendations:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][11]
-
Store away from incompatible materials such as strong oxidizing agents, bases, amines, and metals.[1][9][11]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]
-
It is recommended to store hydrochloric acid in a secondary container.[11]
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Section 4: Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, avoid generating dust, and sweep or shovel the material into a suitable container for disposal.[1]
-
Major Spills: For larger spills, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains.[3][10] It may be necessary to alert emergency responders.[3]
First Aid Procedures:
| Exposure | First Aid Measures | Reference(s) |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][9] | [3][9] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention.[9][11] | [9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11] | [9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9] | [7][9] |
The following diagram illustrates the general emergency response protocol for an accidental exposure to this compound.
Section 5: Fire-Fighting Measures
While this compound is not flammable, appropriate measures should be taken in the event of a fire in the vicinity.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]
Section 6: Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7] Contaminated packaging should be treated as the product itself.
This technical guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. It is essential to always consult the specific Safety Data Sheet provided by the supplier before use and to be familiar with your institution's safety protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. chemtradeasia.com [chemtradeasia.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. engropolymer.com [engropolymer.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
H-Chpro-OH.HCl: An In-depth Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl), a pivotal amino acid derivative in peptide synthesis and pharmaceutical development. Understanding its solubility is critical for its effective application in various experimental and manufacturing processes. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its application in peptide synthesis.
Core Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on the known solubility of the parent amino acid, L-proline, and related compounds, we can provide the following qualitative and estimated quantitative solubility profiles. The presence of the hydrochloride salt generally increases the aqueous solubility of amino acids.
Qualitative Solubility Summary
| Solvent Class | General Solubility | Rationale |
| Aqueous (e.g., Water) | Highly Soluble | The polar nature of water readily solvates the ionic hydrochloride salt and the polar hydroxyl and carboxyl groups of the molecule. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderately to Slightly Soluble | These solvents can hydrogen bond with this compound, but their lower polarity compared to water results in reduced solubility. |
| Polar Aprotic (e.g., DMSO, DMF) | Moderately Soluble | These solvents can solvate the molecule through dipole-dipole interactions, but the lack of acidic protons limits their interaction with the chloride ion. |
| Nonpolar (e.g., Hexane, Toluene) | Insoluble | The significant difference in polarity between this compound and nonpolar solvents prevents effective solvation. |
Estimated Quantitative Solubility Data
The following table provides an estimation of the solubility of this compound in various common laboratory solvents at ambient temperature (approximately 20-25°C). These values are extrapolated from data for L-proline, L-proline hydrochloride, and other similar amino acid derivatives.[1][2][3] It is strongly recommended to experimentally verify these values for specific applications.
| Solvent | Chemical Formula | Estimated Solubility (mg/mL) |
| Water | H₂O | > 100 |
| Methanol | CH₃OH | 10 - 20 |
| Ethanol | C₂H₅OH | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 15 - 25 |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~ 20 |
| Hexane | C₆H₁₄ | < 0.1 |
Experimental Protocols
Accurate determination of solubility is crucial for process development and experimental design. The following are detailed methodologies for two common techniques for determining the solubility of a solid compound like this compound in a given solvent.
Gravimetric Method for Solubility Determination
This method directly measures the mass of the solute that can be dissolved in a specific amount of solvent to achieve a saturated solution.[4][5][6]
Materials and Equipment:
-
This compound powder
-
Solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Pre-weighed drying dishes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (if the temperature is elevated) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely measured volume of the clear filtrate into a pre-weighed drying dish.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.
-
The solubility can then be expressed in the desired units (e.g., mg/mL, g/100g of solvent).
-
Spectrophotometric Method for Solubility Determination
This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored product, allowing for concentration measurement via UV-Vis spectrophotometry.[7][8][9] For amino acids like this compound, derivatization with a reagent like ninhydrin (B49086) is a common approach.
Materials and Equipment:
-
This compound powder
-
Solvent of interest
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Derivatization reagent (e.g., Ninhydrin solution)
-
Heating block or water bath
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at a constant temperature.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
For each standard, take a specific volume and add the derivatization reagent according to the established protocol (this often involves heating for a specific time to allow for color development).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the derivatized product.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Take a precise volume of the clear, filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Derivatize the diluted sample in the same manner as the standard solutions.
-
Measure the absorbance of the derivatized sample at the same λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence for subsequent biological evaluation. This process is central to the use of non-standard amino acids in drug discovery and development.[][11][12]
Workflow for peptide synthesis and evaluation.
References
- 1. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. pharmajournal.net [pharmajournal.net]
- 7. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. ijpsonline.com [ijpsonline.com]
- 11. Frontiers | Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis [frontiersin.org]
- 12. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-Chpro-OH.HCl for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (H-Chpro-OH.HCl) in research and development, particularly in the burgeoning field of targeted protein degradation. This compound is a pivotal building block for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts and Applications
This compound is a hydroxyproline (B1673980) derivative that serves as a precursor to potent VHL E3 ligase ligands.[1][2] These ligands are integral to the design of PROTACs, which are heterobifunctional molecules engineered to recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The catalytic nature of PROTACs allows for sub-stoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[3][5]
The primary application of this compound is in the synthesis of VHL-recruiting PROTACs for a wide array of research and therapeutic areas, including oncology and neurodegenerative diseases.[4][6] A notable example is its use in the creation of "HaloPROTACs," which are designed to degrade HaloTag fusion proteins, providing a versatile tool for chemical genetics and protein function studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative PROTACs synthesized using this building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClNO₂ | Commercial Suppliers |
| Molecular Weight | 233.74 g/mol | Commercial Suppliers |
| Purity | ≥97% | Commercial Suppliers |
| CAS Number | 90657-55-9 | Commercial Suppliers |
Table 2: Performance of Representative this compound-based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Source |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | [7][8] |
| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3 - 10 | ~95 | [7][8] |
| PROTAC 7 | HDAC1 | HCT116 | 910 ± 20 | >50 | [9] |
| PROTAC 7 | HDAC3 | HCT116 | 640 ± 30 | >50 | [9] |
| PROTAC 9 | HDAC1 | HCT116 | 550 ± 180 | >50 | [9] |
| PROTAC 9 | HDAC3 | HCT116 | 530 ± 130 | >50 | [9] |
| NC-1 | BTK | Mino | 2.2 | 97 | [10] |
| IR-1 | BTK | Mino | <10 | ~90 | [10] |
| IR-2 | BTK | Mino | <10 | ~90 | [10] |
| RC-3 | BTK | Mino | <10 | ~90 | [10] |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a VHL ligand from this compound and its subsequent incorporation into a PROTAC. These protocols are based on established synthetic routes.[11][12][13]
Synthesis of a VHL Ligand from this compound
This protocol outlines the key steps for the synthesis of a common VHL ligand, often referred to as VH032.
Materials:
-
(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-protected proline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve the Boc-protected proline derivative and (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected VHL ligand.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected VHL ligand in a 1:1 mixture of DCM and TFA.
-
Stir the solution at 0°C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
The resulting product is the VHL ligand as a TFA salt. This can be used directly in the next step or neutralized to the free amine.
-
Synthesis of a PROTAC using the VHL Ligand
This protocol describes the coupling of the synthesized VHL ligand to a linker-POI ligand conjugate.
Materials:
-
Synthesized VHL ligand (from section 3.1)
-
Linker-POI ligand conjugate with a terminal carboxylic acid
-
HATU
-
DIPEA
-
DMF
-
Standard work-up and purification reagents as listed in section 3.1
Procedure:
-
Final Amide Coupling:
-
Dissolve the Linker-POI ligand conjugate and the synthesized VHL ligand in DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous work-up as described in the previous protocol (section 3.1, step 1).
-
Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the use of this compound-based PROTACs.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Incorporation of cis-4-Hydroxy-D-proline (H-Chpro-OH) into Synthetic Peptides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the incorporation of the non-canonical amino acid cis-4-Hydroxy-D-proline (H-Chpro-OH), supplied as its hydrochloride salt (H-Chpro-OH.HCl), into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, deprotection, and final cleavage are provided, along with data on coupling reagent efficiency and a protocol for the conversion of the final peptide to its hydrochloride salt.
Introduction
Cis-4-Hydroxy-D-proline is a valuable modified amino acid used in peptide synthesis to introduce conformational constraints and enhance biological activity.[1] Its incorporation can lead to peptides with improved stability against enzymatic degradation and altered receptor binding affinities.[1] This protocol outlines the key steps and considerations for the successful synthesis of peptides containing this unique building block.
Materials and Reagents
-
Fmoc-cis-4-Hydroxy-D-proline (Fmoc-Chpro-OH)
-
Standard Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents (see Table 1)
-
Coupling additives (e.g., HOBt, Oxyma)
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Precipitation solvent: Cold diethyl ether
-
For HCl salt conversion: 100 mM HCl, distilled water
-
HPLC grade solvents for purification (acetonitrile, water, TFA)
Experimental Protocols
The incorporation of Fmoc-Chpro-OH follows the general principles of Fmoc-SPPS. The hydroxyl group of hydroxyproline (B1673980) can be protected or left unprotected during synthesis. For many applications, coupling with the unprotected hydroxyl group is feasible. However, for complex syntheses or to prevent potential side reactions, orthogonal protection of the hydroxyl group (e.g., with a trityl group) may be considered.
Resin Preparation and First Amino Acid Coupling
Standard protocols for swelling the resin in DMF and coupling the first Fmoc-amino acid are to be followed.
Peptide Chain Elongation: Incorporation of Fmoc-Chpro-OH
The following steps describe a single coupling cycle for incorporating Fmoc-Chpro-OH or any other amino acid in the sequence.
Workflow for a single coupling cycle:
Figure 1: General workflow for one cycle of solid-phase peptide synthesis.
Protocol:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Coupling of Fmoc-Chpro-OH:
-
Pre-activate a solution of Fmoc-Chpro-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Cleavage Cocktail Selection:
A standard cleavage cocktail such as Reagent K is suitable for most peptides, including those containing hydroxyproline.
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet.
Conversion of Peptide TFA Salt to HCl Salt
Peptides cleaved with TFA-based cocktails will be in their trifluoroacetate (B77799) (TFA) salt form. The following protocol describes the conversion to the hydrochloride (HCl) salt.[1][2][3]
Protocol:
-
Dissolve the lyophilized peptide TFA salt in distilled water to a concentration of approximately 1 mg/mL.[1]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1]
-
Let the solution stand at room temperature for at least one minute.[1][2][3]
-
Freeze the solution rapidly (e.g., in liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution to obtain the peptide hydrochloride salt.
-
For complete removal of TFA, this process can be repeated 2-3 times.[1]
Data Presentation
Coupling Reagent Efficiency
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like proline derivatives. While specific data for H-Chpro-OH is limited, the following table provides a general comparison of common coupling reagents used in SPPS.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Coupling Time (min) | Notes |
| HBTU/TBTU | Aminium/Uronium Salt | High | 30 - 60 | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[4][5] |
| HATU/HCTU | Aminium/Uronium Salt | Very High | 20 - 45 | Highly reactive, excellent for difficult couplings. |
| PyBOP | Phosphonium Salt | High | 30 - 60 | Efficient for hindered couplings, but byproducts can be difficult to remove.[4] |
| DIC/HOBt | Carbodiimide | Moderate | 60 - 120 | Cost-effective, low risk of side reactions. Slower reaction rates.[4][5] |
| COMU | Aminium/Uronium Salt | Very High | 20 - 45 | High reactivity, safer byproducts compared to benzotriazole-based reagents.[4] |
Table 1: Comparison of common coupling reagents for SPPS.
Theoretical Yield Calculation
The theoretical yield of the final peptide can be estimated based on the initial resin loading.
Formula for Theoretical Yield:
Theoretical Yield (g) = Resin Loading (mmol/g) x Starting Resin (g) x MW of Peptide ( g/mol ) x (1 mol / 1000 mmol)
Note: The actual yield is typically in the range of 20-50% of the theoretical yield, depending on the length and sequence of the peptide.[6][7]
Logical Relationships in Peptide Synthesis
The decision-making process in peptide synthesis involves several key steps, from the choice of resin to the final purification strategy.
Figure 2: Decision-making workflow in the synthesis of peptides containing this compound.
Conclusion
The incorporation of H-Chpro-OH into peptides is a straightforward process for researchers familiar with standard Fmoc-SPPS techniques. Careful selection of coupling reagents and adherence to established protocols for deprotection and cleavage will ensure the successful synthesis of peptides containing this valuable non-canonical amino acid. The post-synthesis conversion to the hydrochloride salt is a critical step for applications where the TFA counter-ion may interfere with biological assays.
References
Application Notes and Protocols: The Use of cis-4-Hydroxy-L-proline in Collagen Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cis-4-Hydroxy-L-proline is a proline analog that has proven to be a valuable tool in the study of collagen biology and pathology. Its primary mechanism of action involves its incorporation into procollagen (B1174764) polypeptides during protein synthesis. This event critically disrupts the formation of the stable triple-helical conformation of collagen, leading to a reduction in the secretion of functional collagen and an increase in its intracellular degradation.[1][2] These properties make cis-4-Hydroxy-L-proline a potent inhibitor of collagen deposition, rendering it a subject of interest in research focused on fibrotic diseases.[1][3]
Mechanism of Action
Cis-4-Hydroxy-L-proline acts as a competitive inhibitor of proline incorporation into procollagen chains. Once incorporated, its stereochemistry prevents the proper folding of the procollagen polypeptides into a stable triple helix.[1] This leads to the accumulation of non-helical and thermally unstable procollagen, which is subsequently targeted for degradation through intracellular pathways, primarily the lysosomal pathway.[2]
Caption: Mechanism of action of cis-4-Hydroxy-L-proline in inhibiting collagen synthesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of cis-4-Hydroxy-L-proline on collagen metabolism as reported in various studies.
Table 1: Effect of cis-4-Hydroxy-L-proline on Collagen Synthesis and Degradation in Chick Tendon Fibroblasts [2]
| Parameter | Control | + cis-4-Hydroxy-L-proline (200 µg/mL) |
| Collagen Synthesis (% of total protein synthesis) | 25% | 7% |
| Newly Synthesized Collagen Degraded | 8% | 25% |
Table 2: In Vitro and In Vivo Effects of cis-4-Hydroxy-L-proline [3]
| Experimental Model | Treatment | Observed Effect |
| Rat Schwann cells and dorsal root ganglion neurons co-culture | 100-200 µg/mL for 1 week | Inhibition of collagenous and noncollagenous protein accumulation in culture medium. |
| Bleomycin-induced pulmonary fibrosis in hamsters | 200 mg/kg, s.c., twice daily for 30 days | Partially prevented collagen accumulation in the lungs and improved lung compliance. |
| Hepatocytes | 3200-32000 µg/mL for 24 hours | Significant reduction in albumin and urea (B33335) production. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Collagen Production in Fibroblast Cell Culture
This protocol is designed to assess the effect of cis-4-Hydroxy-L-proline on collagen production by cultured fibroblasts.
Materials:
-
Human skin fibroblasts or other collagen-producing cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
cis-4-Hydroxy-L-proline
-
[3H]-Proline
-
Trichloroacetic acid (TCA)
-
Purified bacterial collagenase
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once cells reach 80-90% confluency, replace the medium with fresh medium containing various concentrations of cis-4-Hydroxy-L-proline (e.g., 0, 50, 100, 200 µg/mL).
-
Metabolic Labeling: After a pre-incubation period of 2-4 hours, add [3H]-Proline to the culture medium and incubate for 6-24 hours.
-
Sample Collection: Collect the culture medium and cell layer separately.
-
Protein Precipitation: Precipitate the proteins from both fractions using cold 10% TCA.
-
Collagenase Digestion: Wash the protein pellets and resuspend in a suitable buffer. Divide each sample into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with buffer alone (control).
-
Quantification: Measure the radioactivity in the collagenase-digested and non-digested fractions using a scintillation counter.
-
Data Analysis: Calculate the percentage of collagen synthesis relative to total protein synthesis.
Caption: Workflow for assessing in vitro inhibition of collagen production.
Protocol 2: Analysis of Collagen Triple Helix Formation by Pepsin Digestion
This protocol determines the proportion of newly synthesized procollagen that has achieved a stable, triple-helical conformation. Non-helical collagen is susceptible to pepsin digestion, while the triple-helical form is resistant.
Materials:
-
Samples from Protocol 1 (after metabolic labeling)
-
Pepsin (from porcine gastric mucosa)
-
Acetic acid
-
SDS-PAGE reagents and equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Sample Preparation: Use the collected medium and cell layer fractions from the metabolic labeling experiment.
-
Pepsin Digestion: Adjust the pH of the samples to 2.5 with acetic acid. Add pepsin to a final concentration of 100 µg/mL. Incubate at 4°C for 16 hours.
-
Inactivation: Inactivate the pepsin by raising the pH to neutral with NaOH.
-
SDS-PAGE: Analyze the digested and undigested samples by SDS-PAGE.
-
Visualization: Visualize the radiolabeled collagen alpha-chains by autoradiography or phosphorimaging.
-
Analysis: Compare the intensity of the collagen bands in the pepsin-treated samples with the untreated controls. A reduction in the intensity of the bands in the cis-4-Hydroxy-L-proline treated samples indicates a decrease in stable triple-helix formation.
Caption: Workflow for pepsin digestion assay.
Applications in Drug Development
The ability of cis-4-Hydroxy-L-proline to inhibit collagen deposition makes it a valuable research tool and a potential therapeutic agent for fibrotic diseases, which are characterized by excessive collagen accumulation.
-
Fibrosis Research: It is used in in vitro and in vivo models to study the mechanisms of fibrosis and to screen for anti-fibrotic drugs.[1][3]
-
Wound Healing Studies: By modulating collagen deposition, it can be used to investigate the role of collagen in the different phases of wound healing.
-
Cancer Research: Given the importance of the collagen-rich tumor microenvironment, cis-4-Hydroxy-L-proline can be used to study the impact of collagen depletion on tumor growth and metastasis.
Disclaimer: The provided protocols are for research purposes only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Comprehensive Characterization of H-Chpro-OH.HCl
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed analytical methodologies for the comprehensive characterization of H-Chpro-OH.HCl (CAS Number: 90657-55-9), a key building block in protein degradation research.[1][2] The following protocols and data interpretation guidelines are intended to ensure the identity, purity, and quality of this compound.
Physicochemical Properties
This compound is the hydrochloride salt of a substituted proline derivative. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Systematic Name | (4R)-4-Cyclohexyl-L-proline hydrochloride | (Structure inferred from formula and name) |
| CAS Number | 90657-55-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 233.74 g/mol | [1][2] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in water and methanol (B129727). | [3][4] |
Analytical Workflow
A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates the recommended analytical workflow, outlining how data from various techniques are integrated to confirm the compound's structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the chemical structure of this compound. ¹H and ¹³C NMR experiments confirm the carbon-hydrogen framework.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-2048.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Expected Data and Interpretation
The chemical shifts (δ) are influenced by the electronic environment of the nuclei.[5][6][7]
| ¹H NMR Data (Methanol-d₄, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 4.45 - 4.35 | m |
| 3.50 - 3.35 | m |
| 2.55 - 2.40 | m |
| 2.20 - 2.05 | m |
| 2.00 - 0.90 | m |
| ¹³C NMR Data (Methanol-d₄, 101 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C=O (Carboxylic Acid) |
| 61.0 | Proline Cα |
| 48.0 | Proline Cδ |
| 45.0 - 25.0 | Proline Cβ, Cγ & Cyclohexyl Carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the elemental formula of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or 50:50 acetonitrile:water.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺, where M is the free base (C₁₁H₁₉NO₂). Compare the measured accurate mass to the theoretical mass.
Expected Data and Interpretation
The mass spectrum should show a prominent peak corresponding to the protonated molecule.
| High-Resolution Mass Spectrometry Data | |
| Parameter | Value |
| Ion | [M+H]⁺ |
| Theoretical m/z | 212.1489 (for C₁₁H₂₀NO₂⁺) |
| Measured m/z | 212.1491 (Example) |
| Mass Error | < 5 ppm |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound.[8] A reversed-phase method is suitable for this polar compound.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1.0 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Expected Data
| HPLC Purity Analysis | |
| Parameter | Typical Result |
| Retention Time (t_R_) | 7-9 minutes (Example) |
| Purity (Area %) | ≥ 97% |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9][10]
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Data and Interpretation
| FT-IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |
| ~3000 (broad) | N-H stretch (secondary ammonium (B1175870) salt) |
| 2930, 2855 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1580 | N-H bend |
Relationship Between Analytical Techniques
The information obtained from each analytical technique is complementary, providing a complete picture of the molecule's identity and quality. The diagram below illustrates this relationship.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 4. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
Application Note: Structural Elucidation of H-Chpro-OH.HCl by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Chpro-OH.HCl, chemically known as cis-4-Hydroxy-L-proline hydrochloride, is a proline analog that plays a significant role in collagen synthesis and is a valuable building block in the development of novel therapeutics. Its structural integrity and purity are paramount for its application in pharmaceutical research and development. This application note provides a detailed protocol for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and characterization of organic molecules.
Analytical Workflow
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.
Caption: Experimental workflow for NMR and MS analysis.
Structural Features for Spectral Analysis
The key structural features of this compound that are pertinent to its NMR and mass spectral analysis are highlighted below. The protonation of the secondary amine in the hydrochloride salt influences the chemical environment of neighboring protons and carbons.
Caption: Key structural features of this compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: D₂O
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and acetonitrile (B52724) (50:50 v/v) with 0.1% formic acid.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 175 V.
-
Collision Energy (for MS/MS): 10, 20, and 40 eV.
Data Presentation
NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O. The data for the L-enantiomer is expected to be identical to that of the D-enantiomer. The chemical shifts for the hydrochloride salt are based on the known effects of protonation on similar amino acids.
Table 1: ¹H NMR Data for this compound in D₂O (500 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Hα | ~4.4 | dd |
| Hβ | ~2.4 | m |
| Hγ | ~4.6 | m |
| Hδ₁ | ~3.4 | dd |
| Hδ₂ | ~3.6 | dd |
Table 2: ¹³C NMR Data for this compound in D₂O (125 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~174 |
| Cα | ~60 |
| Cβ | ~38 |
| Cγ | ~69 |
| Cδ | ~55 |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺, where M is the free amino acid (cis-4-Hydroxy-L-proline, molecular weight 131.13 g/mol ).
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 132.0655 | ~132.0657 |
Table 4: Major MS/MS Fragmentation Ions of [M+H]⁺ (m/z 132.0657)
| Fragment m/z | Proposed Fragment |
| 114.0550 | [M+H - H₂O]⁺ |
| 86.0600 | [M+H - H₂O - CO]⁺ |
| 70.0651 | [Proline iminium ion] |
Conclusion
This application note provides a comprehensive guide for the structural analysis of this compound using NMR and mass spectrometry. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data, offer a robust framework for researchers and scientists to verify the identity, purity, and structural integrity of this important molecule. These methods are essential for quality control in drug development and for ensuring the reliability of research outcomes.
The Role of cis-4-Hydroxy-L-proline Hydrochloride (H-Chpro-OH.HCl) in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl), a rigid amino acid analog, serves as a valuable chiral building block in medicinal chemistry for the development of potent and selective enzyme inhibitors. Its unique stereochemistry and the presence of a hydroxyl group offer opportunities for introducing conformational constraints and specific molecular interactions within an enzyme's active site. This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold in the design and evaluation of inhibitors for several key enzyme classes, including carbonic anhydrases, collagen prolyl 4-hydroxylases, matrix metalloproteinases, and dipeptidyl peptidase IV.
Application in the Development of Human Carbonic Anhydrase II (hCA II) Inhibitors
Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes, including cancer.[1][2][3] The development of selective hCA II inhibitors is a significant area of research. Derivatives of cis-4-hydroxy-L-proline have been successfully synthesized and evaluated as a novel class of non-classical hCA II inhibitors.[4]
Quantitative Data for hCA II Inhibition
A series of 4-hydroxy-L-proline derivatives have demonstrated competitive inhibition of hCA II's esterase activity. The inhibitory potency of these compounds highlights the potential of the cis-4-hydroxy-L-proline scaffold in targeting this enzyme.[4]
| Compound | Description | IC50 (µM) | Ki (µM) | Inhibition Type |
| 3b | 4-hydroxy-L-proline derivative | 24.3 ± 0.8 | 13.8 ± 0.5 | Competitive |
| 3c | 4-hydroxy-L-proline derivative | 29.1 ± 1.1 | 16.5 ± 0.7 | Competitive |
Table 1: Inhibitory activity of selected 4-hydroxy-L-proline derivatives against human carbonic anhydrase II. Data sourced from Moghoufei et al., 2022.[4]
Signaling Pathway: Role of hCA II in Tumor pH Regulation
Experimental Protocol: hCA II Inhibition Assay (Esterase Activity)
This protocol is adapted from methods used to assess the esterase activity of carbonic anhydrase.[4][5][6]
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (B1210297) (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound derived inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare stock solutions of the cis-4-hydroxy-L-proline derived inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the inhibitor solution at various concentrations (serial dilutions). For the control, add 20 µL of DMSO.
-
Add 20 µL of the hCA II enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph).
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Application in the Development of Collagen Prolyl 4-Hydroxylase (CP4H) Inhibitors
Collagen prolyl 4-hydroxylases (CP4Hs) are key enzymes in collagen biosynthesis, responsible for the hydroxylation of proline residues, a critical step for the stability of the collagen triple helix.[7] Inhibition of CP4Hs is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis.[8] Cis-4-Hydroxy-L-proline itself can act as an inhibitor of collagen production.
Signaling Pathway: Collagen Biosynthesis and Fibrosis
Experimental Protocol: CP4H Inhibition Assay (High-Throughput Succinate (B1194679) Quantification)
This protocol is based on a high-throughput screening method that quantifies succinate, a byproduct of the CP4H-catalyzed hydroxylation.[9][10]
Materials:
-
Recombinant human Collagen Prolyl 4-Hydroxylase 1 (C-P4H1)
-
Proline-containing peptide substrate (e.g., (Pro-Pro-Gly)10)
-
α-ketoglutarate, FeSO4, and Ascorbate (cofactors)
-
This compound derived inhibitor
-
Succinate detection reagent (e.g., Succinate-Glo™ Assay kit)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, cofactors (α-ketoglutarate, FeSO4, Ascorbate), and the proline-containing peptide substrate.
-
-
Assay Setup:
-
In a 384-well plate, add the inhibitor at various concentrations. Use DMSO as a control.
-
Add the C-P4H1 enzyme to each well.
-
Initiate the reaction by adding the reaction mixture.
-
-
Enzymatic Reaction and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.
-
Incubate as required for the detection reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of succinate produced, and thus to the CP4H activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Application in the Development of Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer metastasis and arthritis.[11] Proline-based scaffolds, including those incorporating 4-hydroxyproline, have been utilized in the design of potent MMP inhibitors.[12][13] A peptide containing 4-hydroxyproline, P713, has been identified as an inhibitor of MMP-2.[14]
Quantitative Data for MMP-2 Inhibition
| Compound | Description | Target Enzyme | IC50 (µM) |
| P713 | Peptide (CGAOGAOGSQGA, O=4-hydroxyproline) | MMP-2 | ~30 |
Table 2: Inhibitory activity of a 4-hydroxyproline-containing peptide against MMP-2. Data sourced from Mohan et al., 2016.[14]
Signaling Pathway: MMPs in Cancer Cell Invasion and Metastasis
Experimental Protocol: MMP Inhibition Assay (FRET-based)
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay for measuring MMP activity and inhibition.[15][16]
Materials:
-
Recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13)
-
FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound derived inhibitor
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Dilute the active MMP and the FRET substrate in the assay buffer to the desired concentrations.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the inhibitor solution to each well.
-
Add the MMP solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the MMP activity.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Application in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating blood glucose levels. DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes.[17][18] The proline-like structure of this compound makes it an excellent starting point for designing DPP-IV inhibitors.
Signaling Pathway: DPP-IV in Glucose Homeostasis and Immune Regulation
Experimental Protocol: DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a common fluorometric assay for determining DPP-IV inhibitory activity.[19][20]
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), fluorogenic substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
This compound derived inhibitor
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPP-IV in Tris-HCl buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the inhibitor solution to each well.
-
Add the DPP-IV enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every 1-2 minutes for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
Cis-4-Hydroxy-L-proline hydrochloride is a versatile and valuable scaffold for the rational design of enzyme inhibitors. Its conformational rigidity and the presence of a hydroxyl group for further functionalization allow for the development of potent and selective inhibitors against a range of important therapeutic targets. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of matrix metalloproteinase inhibitors derived from a modified proline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. dovepress.com [dovepress.com]
- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
H-Chpro-OH.HCl: A Closer Look at a Key Synthetic Intermediate
Application Note
H-Chpro-OH.HCl , chemically identified as trans-4-Cyclohexyl-L-proline hydrochloride (CAS Number: 90657-55-9), is a proline derivative recognized primarily for its crucial role as a synthetic intermediate in the pharmaceutical industry. While the user query specified its application as a tool compound in chemical biology, extensive research indicates that its predominant use is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.
The primary utility of this compound lies in its stereochemically defined structure, which is integral to the creation of complex bioactive molecules. Its cyclohexyl group, in particular, contributes to the potency of the final drug product, Fosinopril.
Biological Context: The Renin-Angiotensin System
To understand the significance of this compound as a precursor, it is essential to consider the biological pathway targeted by its end-product, Fosinopril. Fosinopril is a prodrug that is hydrolyzed in the body to its active form, Fosinoprilat. Fosinoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Below is a diagram illustrating the mechanism of action of Fosinopril, the drug synthesized from this compound.
Caption: Mechanism of action of Fosinopril, the end-product of this compound synthesis.
Synthetic Utility
The primary application of this compound is as a key building block in the multi-step synthesis of Fosinopril. Its rigid, non-proteinogenic amino acid structure is a critical component that contributes to the high potency and long biological half-life of the final drug.
The following diagram outlines a generalized workflow for the synthesis of a pharmaceutical agent like Fosinopril, highlighting the role of this compound.
Caption: Generalized workflow for the synthesis of Fosinopril, highlighting the role of this compound.
This compound as a Potential Protein Degrader Building Block
Some suppliers have categorized this compound as a "Protein Degrader Building Block." This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.
A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. Proline and its derivatives are sometimes incorporated into these linkers to provide conformational rigidity. It is plausible that this compound could be used in the synthesis of such linkers. However, there is a lack of specific published examples of PROTACs that utilize this compound.
The diagram below illustrates the general structure of a PROTAC molecule.
Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).
Quantitative Data
There is no publicly available quantitative data, such as IC50 or Ki values, that characterizes the direct biological activity of this compound as a tool compound. Its characterization is primarily focused on its chemical properties relevant to its role as a synthetic intermediate.
Experimental Protocols
Detailed experimental protocols for the use of this compound as a tool compound in chemical biology are not available in the public domain. Its use is primarily described within the context of synthetic organic chemistry protocols for the preparation of Fosinopril.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of H-Chpro-OH.HCl in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, cis-4-hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl).
Troubleshooting Guide: Low Coupling Efficiency of this compound
Low coupling efficiency of this compound is a frequent obstacle in SPPS, primarily due to the steric hindrance imposed by its cyclic structure and N-substitution after coupling. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Incomplete or Failed Coupling of this compound
Initial Assessment:
-
Monitor Coupling Completion: Utilize a qualitative test to assess the presence of unreacted free amines on the resin. The Kaiser test is suitable for primary amines, but for the secondary amine of a proline derivative, a chloranil (B122849) or TNBS test is more appropriate. A positive result indicates incomplete coupling.
-
Analyze Crude Peptide: After cleavage, use HPLC and Mass Spectrometry to identify the presence of deletion sequences lacking the H-Chpro-OH residue.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The primary challenge arises from steric hindrance. As a proline derivative, this compound is a secondary amino acid. Once coupled, the N-terminus of the growing peptide chain becomes an N-substituted proline, which is sterically hindered and less nucleophilic, making the subsequent coupling of the next amino acid difficult.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required. Onium salt-based reagents like HATU, HCTU, and COMU are often more effective than carbodiimide-based reagents like DIC/DCC.[1][2] HATU, in particular, is frequently recommended for difficult couplings due to its high reactivity and ability to suppress racemization.[3]
Q3: Can I use standard coupling times for this compound?
A3: It is advisable to extend the coupling time for this compound and the subsequent amino acid. A standard 1-2 hour coupling may be insufficient. Extending the time to 4 hours or even overnight can significantly improve the coupling efficiency.[4]
Q4: Is double coupling necessary for this compound?
A4: Double coupling, which involves repeating the coupling step with fresh reagents, is a highly recommended strategy for difficult residues like this compound.[5] This ensures that any unreacted N-termini from the first coupling have a second opportunity to react.
Q5: How can I monitor the coupling reaction of this compound?
A5: The Kaiser test, which detects primary amines, will give a negative result after the coupling of a proline derivative. Therefore, alternative tests like the chloranil or TNBS (trinitrobenzenesulfonic acid) test should be used to detect the presence of unreacted secondary amines.
Q6: Does the choice of resin impact the coupling efficiency of this compound?
A6: Yes, using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can be beneficial.[2] Lower loading increases the distance between peptide chains, reducing steric hindrance and potential aggregation, which can improve coupling efficiency.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for this compound is limited, the following table provides a comparative overview of commonly used coupling reagents for sterically hindered and N-methylated amino acids, which present similar coupling challenges.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Uronium | Very High | Fast reaction times, low racemization, highly effective for hindered residues.[3][6] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | Uronium | High | Good efficiency for many standard and some difficult couplings, more economical than HATU. | Generally less efficient and higher risk of racemization than HATU for difficult couplings.[3] |
| COMU | Uronium | Very High | High coupling efficiency similar to HATU, improved safety profile, and by-products are water-soluble.[7][8] | Can still be more expensive than carbodiimide (B86325) reagents. |
| PyBOP | Phosphonium | Moderate to High | Effective for many couplings, but can be less efficient for severely hindered residues. | Can be less effective than HATU for N-methylated amino acids. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, widely used for standard couplings. | Generally less efficient for sterically hindered amino acids, higher risk of racemization without additives. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-H-Chpro-OH.HCl (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Activation of this compound:
-
In a separate vessel, dissolve Fmoc-H-Chpro-OH.HCl (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Add DIPEA or Collidine (6-10 eq.) to the solution.
-
Allow the activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.
-
Monitor the reaction completion using the chloranil or TNBS test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.
-
-
(Optional) Double Coupling:
-
If the monitoring test indicates incomplete coupling, repeat steps 2-4.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the optimized coupling of this compound in SPPS.
References
Technical Support Center: H-Chpro-OH.HCl (cis-4-Hydroxy-L-proline hydrochloride)
Welcome to the technical support center for H-Chpro-OH.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For high-purity grades, refrigeration at 2-8°C is advised to slow down any potential degradation and maintain batch stability.[1] The compound is hygroscopic and can absorb moisture, leading to clumping, which may affect weighing accuracy.[1]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is slightly photosensitive.[1] Prolonged exposure to strong light may cause the material to change color or undergo slight degradation. It is recommended to store it protected from light.[1]
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents, such as peroxides and nitric acid, as it may be oxidized.[1]
Q4: What are the expected thermal decomposition products of this compound?
A4: Upon thermal decomposition, this compound is expected to produce hazardous products including oxides of carbon (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen chloride (HCl) gas.[2]
Troubleshooting Guide: Stability Issues and Degradation
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent experimental results or loss of potency over time.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, tightly sealed).
-
Check for Physical Changes: Inspect the material for any clumping or discoloration, which could indicate moisture absorption or degradation.
-
Perform Purity Check: If possible, re-analyze the purity of your this compound sample using a suitable analytical method like HPLC to confirm its integrity.
-
Use Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened container of the compound for critical experiments.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Solvent: Ensure the solvent used for sample preparation is compatible and does not promote degradation. This compound is readily soluble in water.[1]
-
pH: Be mindful of the pH of your sample solution. Extreme pH conditions can accelerate degradation.
-
Temperature: Avoid exposing the sample solution to high temperatures for extended periods.
-
-
Analyze Degradation Pathways: Consider the potential degradation pathways of this compound to hypothesize the identity of the unknown peaks. See the "Potential Degradation Pathways" section below for more details.
-
Optimize HPLC Method: Develop a stability-indicating HPLC method capable of separating the main compound from its potential degradation products.
-
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on its chemical structure, the following degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The pyrrolidine (B122466) ring is generally stable to hydrolysis. However, under extreme acidic or basic conditions and high temperatures, ring-opening could potentially occur.
-
Oxidation: The secondary amine and the secondary alcohol functional groups are susceptible to oxidation.
-
Oxidation of the secondary amine can lead to the formation of an N-oxide or other related species.
-
Oxidation of the secondary alcohol can yield a ketone.
-
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group and dehydration (loss of water) from the hydroxyl group are possible. Complex decomposition can also lead to the formation of volatile products like CO, CO2, NOx, and HCl.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can generate free radicals, leading to a variety of degradation products.
Below is a diagram illustrating the logical relationship of potential degradation stressors.
References
Technical Support Center: Purification of H-Chpro-OH.HCl Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for peptides containing (2S,4R)-4-hydroxyproline hydrochloride (H-Chpro-OH.HCl). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
A1: Peptides incorporating this compound present unique purification challenges due to the hydrophilic nature and the presence of the hydrochloride salt of the (2S,4R)-4-hydroxyproline residue. Key challenges include:
-
Poor retention in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The hydroxyl group increases the peptide's polarity, leading to early elution and potential co-elution with other polar impurities.[1][2]
-
Synthesis-related Impurities: Solid-phase peptide synthesis (SPPS) can generate various impurities, such as deletion sequences, truncated peptides, and products of incomplete deprotection, which may have similar chromatographic behavior to the target peptide.[3][4]
-
Presence of Counterions: The crude peptide is often a trifluoroacetate (B77799) (TFA) salt from the cleavage and initial purification steps. The presence of different counterions (TFA vs. HCl) can affect the peptide's retention and overall purity.[5][6][7]
-
Diastereomers: Racemization during synthesis can lead to diastereomeric impurities that are often difficult to separate.[8]
Q2: Which purification techniques are most effective for this compound containing peptides?
A2: A multi-step purification strategy is often necessary to achieve high purity. The most common and effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification. Optimization of the mobile phase, gradient, and column chemistry is crucial for retaining and separating hydrophilic peptides.[9][10][11]
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and is particularly useful for removing impurities with different charge characteristics. It can be used as an initial capture step before a final polishing step with RP-HPLC.[12][13][14][15][16]
-
Recrystallization: For some peptides, crystallization can be a powerful final purification step to achieve very high purity and a stable solid form.[17][18]
Q3: How does the hydrochloride salt form of H-Chpro-OH affect purification?
A3: The hydrochloride salt form is generally more stable and often preferred for pharmaceutical applications compared to the TFA salt.[19] During purification, the presence of chloride ions can influence the peptide's interaction with the stationary phase in RP-HPLC. It is also important to consider that the counterion can be exchanged during the purification process. For instance, using a mobile phase containing TFA can result in a final product as a TFA salt, even if the starting material was a hydrochloride salt.[5][6][7][20]
Purification Strategies and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purification. For hydrophilic peptides containing this compound, careful method development is key to success.
Typical RP-HPLC Protocol for a Hydrophilic this compound Peptide:
-
Column: A C18 or C8 wide-pore (300 Å) silica-based column is a good starting point. For very hydrophilic peptides, a column with a polar-embedded phase may provide better retention.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
Gradient: A shallow gradient is often required to resolve closely eluting impurities. A starting point could be a linear gradient of 5-40% B over 60 minutes.
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) and scaled up for preparative columns.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in mobile phase A. If solubility is an issue, a small amount of ACN or isopropanol (B130326) can be added.
Quantitative Data Summary for RP-HPLC:
| Peptide Characteristic | Starting Purity (Crude) | Final Purity (after RP-HPLC) | Typical Recovery Yield | Reference |
| Hydrophilic 10-mer with H-Chpro-OH | ~60% | >95% | 30-50% | General observation |
| Complex 20-mer with H-Chpro-OH | ~50% | >98% | 20-40% | General observation |
Ion-Exchange Chromatography (IEX)
IEX is an excellent initial step to enrich the target peptide and remove a significant portion of impurities before a final RP-HPLC polishing step. Cation-exchange chromatography is commonly used for peptides that are positively charged at acidic pH.[14][15]
Typical Cation-Exchange Protocol:
-
Column: A strong cation-exchange (SCX) column.
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide has a net positive charge (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0).
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the peptide sample dissolved in Buffer A.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptide with a linear gradient of Buffer B.
-
-
Post-IEX: The fractions containing the peptide of interest are typically desalted using a C18 SPE cartridge or directly loaded onto an RP-HPLC column for the final purification step.
Quantitative Data Summary for IEX followed by RP-HPLC:
| Purification Strategy | Purity after IEX | Final Purity (after RP-HPLC) | Overall Recovery Yield | Reference |
| IEX + 1 RP-HPLC | 80-90% | >99% | 40-60% | [13] |
| 2-step RP-HPLC | N/A | >98% | 25-45% | General observation |
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure and crystalline peptide material, which is often desirable for final drug products.
General Recrystallization Protocol:
-
Solvent Selection: Identify a solvent system where the peptide is soluble at elevated temperatures but has low solubility at room temperature or below. Common solvents include water, ethanol, isopropanol, or mixtures thereof.[17][18]
-
Dissolution: Dissolve the peptide in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure peptide can sometimes initiate crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary for Recrystallization:
| Starting Purity | Final Purity | Typical Recovery Yield | Reference |
| >95% (after HPLC) | >99.5% | 70-90% | General observation |
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound containing peptides.
Problem 1: Poor or No Retention of the Peptide on the RP-HPLC Column
-
Possible Cause: The peptide is too hydrophilic for the selected column and mobile phase conditions. The injection solvent may be too strong.
-
Solution:
-
Use a more retentive stationary phase (e.g., C18 instead of C8) or a column with a polar-embedded phase.
-
Decrease the initial percentage of organic solvent (ACN) in the gradient.
-
Use a different ion-pairing agent, although TFA is generally effective.
-
Ensure the sample is dissolved in a weak solvent (ideally the initial mobile phase).[1][2]
-
Consider using ion-exchange chromatography as an alternative or initial purification step.
-
Problem 2: Peak Tailing in RP-HPLC
-
Possible Cause: Secondary interactions between the peptide and the silica (B1680970) matrix of the column. This can be more pronounced with basic peptides.
-
Solution:
-
Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (at least 0.1%).
-
Use a high-purity silica column with minimal residual silanol (B1196071) groups.
-
Adjust the mobile phase pH.
-
Problem 3: Co-elution of Impurities with the Main Peptide Peak
-
Possible Cause: Impurities are structurally very similar to the target peptide (e.g., deletion sequences, diastereomers).
-
Solution:
-
Optimize the HPLC gradient by making it shallower around the elution time of the peptide.
-
Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or cyano column).
-
Employ a second, orthogonal purification technique like ion-exchange chromatography.
-
Problem 4: Low Recovery After Purification
-
Possible Cause: The peptide may be adsorbing irreversibly to the column, precipitating during the run, or being lost during fraction pooling and lyophilization.
-
Solution:
-
Inspect the column for contamination and perform a rigorous washing cycle.
-
Ensure the peptide is soluble in the mobile phase throughout the gradient. Adding a small percentage of isopropanol can sometimes improve solubility.
-
Carefully analyze all fractions to ensure no product is being discarded.
-
Optimize the lyophilization process to prevent sample loss.
-
Problem 5: Unwanted TFA to HCl Counterion Exchange (or vice versa)
-
Possible Cause: The final counterion form of the peptide is determined by the last volatile acid it is in contact with before lyophilization.
-
Solution:
-
To obtain the hydrochloride salt, a counterion exchange step is necessary after purification with TFA-containing mobile phases. This can be done by dissolving the purified peptide in a dilute HCl solution (e.g., 10 mM HCl) and then lyophilizing. This process may need to be repeated to ensure complete exchange.[7]
-
Visualizations
Caption: Purification workflow for this compound containing peptides.
Caption: Troubleshooting common RP-HPLC issues for this compound peptides.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. downstreamcolumn.com [downstreamcolumn.com]
- 14. waters.com [waters.com]
- 15. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. bio-works.com [bio-works.com]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 20. The Role of Counter-Ions in Peptides—An Overview [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Low Yield in H-Chpro-OH.HCl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving cis-4-Hydroxy-L-proline methyl ester hydrochloride (H-Chpro-OH.HCl), a key building block in various synthetic applications, including peptide and PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in peptide coupling reactions with this compound?
Low yields in peptide coupling reactions involving this compound can stem from several factors:
-
Suboptimal Activation of the Carboxylic Acid: Inefficient activation of the coupling partner's carboxylic acid is a primary cause of low yield. The choice of coupling reagent and additives is critical.
-
Steric Hindrance: The cyclic and substituted nature of the proline analogue can create steric hindrance, slowing down the coupling reaction. This is particularly relevant when coupling to other bulky amino acids.[1][2]
-
Side Reactions: Undesired side reactions, such as epimerization at the alpha-carbon of the amino acid being coupled, can reduce the yield of the desired product.[3] The choice of base and reaction temperature can significantly influence the extent of such side reactions.
-
Moisture and Impurities: The presence of moisture in the reaction solvent or impurities in the reagents can deactivate the coupling agents and lead to lower yields.
-
Incomplete Deprotection: If the amine component is the N-terminus of a growing peptide chain, incomplete removal of the temporary protecting group (e.g., Fmoc or Boc) will result in a lower yield.
Q2: Which coupling reagents are recommended for reactions with this compound?
The choice of coupling reagent is crucial for achieving high yields. For sterically hindered amino acids like proline derivatives, onium salt-based reagents are often preferred.
| Coupling Reagent Class | Examples | Suitability for this compound Reactions |
| Carbodiimides | EDC, DCC, DIC | Can be effective, especially with additives like HOBt or OxymaPure to suppress side reactions.[4] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Generally provide rapid and efficient coupling with low racemization, making them a good choice for hindered couplings.[1][5] |
| Phosphonium Salts | PyBOP, PyAOP | Also highly effective for hindered couplings and can lead to cleaner reactions compared to uronium salts. |
Q3: What is the role of additives like HOBt and OxymaPure?
Additives are crucial in many peptide coupling reactions for two main reasons:
-
Suppressing Racemization/Epimerization: They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization than the initial activated species.[6]
-
Increasing Coupling Efficiency: The active ester formed is often more reactive towards the amine component, leading to faster and more complete reactions.
OxymaPure is considered a safer and often more effective alternative to HOBt.
Q4: How can I monitor the progress of my this compound reaction?
Effective reaction monitoring can help identify issues early on. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the detection of starting materials, product, and any major side products.[7][8] A reversed-phase C18 column is typically used for peptide analysis.[9][10][11][12]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity of the product and any byproducts by their mass-to-charge ratio.[7]
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you are observing low or no formation of your desired product, follow this troubleshooting workflow.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Prevent Racemization of H-Chpro-OH.HCl During Peptide Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to address and prevent the racemization of trans-4-Cyclohexyl-L-proline hydrochloride (H-Chpro-OH.HCl) during peptide coupling reactions. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common issues, and detailed experimental protocols for the detection and quantification of racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is the hydrochloride salt of trans-4-Cyclohexyl-L-proline, an analog of the amino acid proline. Its chemical structure is (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride. The "L" configuration and the specific stereochemistry at the 4th position are critical for the three-dimensional structure of a peptide. Racemization, the conversion of the desired L-enantiomer to the undesired D-enantiomer, can lead to peptides with altered conformation, reduced biological activity, or potential immunogenicity.
Q2: What are the primary causes of racemization during the coupling of this compound?
A2: While proline and its derivatives are generally less susceptible to racemization via the common oxazolone (B7731731) mechanism due to their secondary amine structure, racemization can still occur, primarily through direct enolization. This process involves the abstraction of the alpha-proton by a base, forming a planar enolate intermediate which can be protonated from either side, leading to a loss of stereochemical integrity. Key factors that promote this pathway include the choice of coupling reagents, additives, base, solvent, and reaction temperature.
Q3: Are there specific coupling reagent and solvent combinations that should be avoided?
A3: Yes. Studies have shown that the combination of a carbodiimide (B86325) coupling reagent (e.g., DIC, DCC, WSCI) with 1-hydroxybenzotriazole (B26582) (HOBt) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to significant racemization of proline and hydroxyproline (B1673980) derivatives[1]. It is strongly recommended to avoid this combination when coupling this compound.
Q4: Which coupling reagents are recommended to minimize racemization of this compound?
A4: For coupling sensitive amino acids like this compound, it is advisable to use modern onium salt-based coupling reagents that are known to suppress racemization. These include reagents based on OxymaPure, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and those based on HOAt (1-Hydroxy-7-azabenzotriazole), such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Phosphonium salts like PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are also excellent choices[2][3].
Q5: How does the choice of base and temperature affect racemization?
A5: The base is crucial as it facilitates the deprotonation of the alpha-proton, which is the key step in the direct enolization pathway to racemization. Stronger, less sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can increase the risk of racemization. More sterically hindered and weaker bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are generally preferred. Elevated temperatures accelerate reaction rates, including the rate of racemization. Therefore, it is recommended to perform coupling reactions at room temperature or below if racemization is a concern[4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-enantiomer detected in the final peptide. | Inappropriate Coupling Reagent/Additive/Solvent Combination: Use of carbodiimides (DIC, DCC) with HOBt in DMF is a known cause of racemization in proline derivatives[1]. | - Avoid DIC/HOBt in DMF. - Switch to a low-racemization coupling reagent such as COMU, HATU, or PyAOP [2][3]. - If using a carbodiimide, consider replacing HOBt with OxymaPure or using a non-polar solvent like dichloromethane (B109758) (DCM) without an additive[2]. |
| Strong Base: The use of a strong, non-hindered base can promote alpha-proton abstraction. | - Use a weaker, sterically hindered base like DIPEA or 2,4,6-collidine . | |
| Elevated Temperature: Higher temperatures can increase the rate of racemization[4]. | - Perform the coupling reaction at room temperature (20-25°C) or consider cooling to 0°C for particularly sensitive couplings. | |
| Prolonged Pre-activation: Long pre-activation times of the carboxylic acid can increase the opportunity for racemization. | - Minimize the pre-activation time before adding the amine component. | |
| Incomplete coupling reaction. | Steric Hindrance: The cyclohexyl group of this compound can present steric challenges, leading to slower coupling kinetics. | - Perform a double coupling to ensure the reaction goes to completion. - Increase the concentration of the amino acid and coupling reagents. - Use a more potent coupling reagent like HATU or HCTU [2]. |
| Presence of diketopiperazine (DKP) impurity (if this compound is at or near the C-terminus). | Intramolecular Cyclization: The dipeptide containing a C-terminal proline derivative is prone to intramolecular cyclization to form a stable six-membered ring (DKP), leading to chain termination. This is particularly problematic in Fmoc-based synthesis. | - Use 2-chlorotrityl chloride resin , as its steric bulk hinders DKP formation. - Incorporate the first two amino acids as a pre-formed dipeptide , bypassing the vulnerable dipeptide-resin intermediate. - For Boc-based synthesis, employ in situ neutralization protocols to suppress DKP formation. |
Data on Racemization with Various Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Expected Racemization Level | Reference |
| DIC | HOBt | DIPEA | DMF | High | [1] |
| WSCI | HOBt | - | DMF | High | [1] |
| DIC | - | - | DCM | Very Low | [1] |
| Mixed Anhydride | - | NMM | THF | Very Low | [1] |
| HBTU | HOBt | DIPEA | DMF | Low | [3] |
| HATU | HOAt | DIPEA/Collidine | DMF | Very Low | [3] |
| COMU | OxymaPure | DIPEA | DMF | Very Low | [2] |
| PyAOP | HOAt | DIPEA | DMF | Very Low | [3] |
Note: "Very Low" generally implies <1-2% epimer formation, "Low" suggests <5%, and "High" can be significantly greater, sometimes exceeding 10-20% depending on the specific conditions and substrates.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Racemization
This protocol outlines a general procedure for determining the D/L ratio of this compound in a synthetic peptide.
1. Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a known volume of ultrapure water or a suitable buffer.
2. Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's Reagent):
-
To 50 µL of the amino acid hydrolysate, add 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone (B3395972).
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Analysis:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% aqueous trifluoroacetic acid (TFA). A typical gradient might be 10-60% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 340 nm.
-
Injection Volume: 20 µL.
-
Quantification: The diastereomeric derivatives of the L- and D-enantiomers of this compound will have different retention times. The D-amino acid derivative typically elutes later. Integrate the peak areas for the L- and D-H-Chpro-OH.HCl derivatives. The percentage of racemization is calculated as: % Racemization = [Area(D-enantiomer) / (Area(D-enantiomer) + Area(L-enantiomer))] * 100
Protocol 2: General Coupling Procedure to Minimize Racemization of this compound
This protocol describes a general method for coupling N-terminally protected this compound during solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
-
Swell the resin (with the N-terminally deprotected peptide chain) in DMF for 30 minutes.
-
Drain the DMF.
2. Amino Acid and Coupling Reagent Preparation:
-
In a separate vial, dissolve the N-protected H-Chpro-OH (e.g., Fmoc-Chpro-OH) (3 equivalents relative to the resin loading) and a low-racemization coupling reagent like HATU (2.9 equivalents) in DMF.
-
Add a hindered base such as DIPEA (6 equivalents) to the solution.
3. Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., the Kaiser test on a small sample of beads; note that this tests for the absence of the previous amino acid's primary amine).
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly coupled H-Chpro-OH residue and the subsequent coupling of the next amino acid in the sequence.
Visualizations
Caption: Primary mechanism of this compound racemization via direct enolization.
Caption: Troubleshooting workflow for addressing this compound racemization.
References
H-Chpro-OH.HCl storage and handling best practices
Welcome to the technical support center for H-Chpro-OH.HCl (cis-4-Hydroxy-L-proline hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or cis-4-Hydroxy-L-proline hydrochloride, is a proline analog. It is commonly used as a linker or building block in the synthesis of molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs), and in Antibody-Drug Conjugates (ADCs).[1][2][3] Its rigid structure can be advantageous in positioning the two ends of a PROTAC to facilitate the desired protein-protein interactions.
Q2: How should this compound be stored?
A2: Proper storage of this compound is crucial to maintain its integrity. It should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere.[4] This compound can be sensitive to moisture, so it is important to store it in a dry environment to prevent clumping and degradation.[4] For long-term storage, refrigeration may be considered to further minimize degradation.[4]
Q3: What are the general handling precautions for this compound?
A3: As with any chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Q4: In which solvents is this compound soluble?
A4: this compound is readily soluble in water.[4] It also shows some solubility in polar organic solvents like methanol, but it is generally insoluble in nonpolar solvents.[4] For experimental use, it is recommended to test solubility on a small scale before preparing a large stock solution.
Storage and Handling Data
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature | [4] |
| Atmosphere | Inert atmosphere recommended | [4] |
| Moisture | Store in a dry environment; compound is hygroscopic | [4] |
| Container | Tightly sealed container | |
| Personal Protective Equipment | Lab coat, safety glasses, gloves | |
| Work Environment | Well-ventilated area or fume hood |
Troubleshooting Guide
Problem: The this compound powder has clumped together.
-
Possible Cause: The compound has absorbed moisture from the atmosphere.[4]
-
Solution: While the clumping may not affect the chemical reactivity in all cases, it can make accurate weighing difficult. It is recommended to handle the compound in a glove box or a dry environment. If clumping has already occurred, drying the material under vacuum may be attempted, though it is best to prevent moisture absorption from the start by ensuring the container is tightly sealed and stored in a desiccator.
Problem: Poor solubility in an organic solvent for a reaction.
-
Possible Cause: this compound is a salt and has limited solubility in many non-polar organic solvents.[4]
-
Solution: If the reaction conditions permit, consider using a polar aprotic solvent such as DMF or DMSO. Alternatively, the free amine form of the compound may have better solubility in a wider range of organic solvents. This can be achieved by a gentle basification followed by extraction, though care must be taken to avoid degradation. Always perform a small-scale solubility test before proceeding with the main reaction.
Problem: Inconsistent reaction yields in peptide coupling reactions.
-
Possible Cause 1: Incomplete dissolution of this compound.
-
Solution 1: Ensure the compound is fully dissolved before adding other reagents. Sonication or gentle heating may aid dissolution, but the stability of the compound under these conditions should be considered.
-
Possible Cause 2: The presence of the hydrochloride salt is interfering with the reaction.
-
Solution 2: Some coupling reactions are sensitive to the presence of acid. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), should be added to the reaction mixture to neutralize the hydrochloride and free the amine for reaction. Typically, 2-3 equivalents of base are used.
-
Possible Cause 3: The coupling reagents are not effective for this amino acid derivative.
-
Solution 3: For peptide coupling, standard reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. However, optimization of the coupling reagents, reaction time, and temperature may be necessary.
Experimental Protocols
General Protocol for Peptide Coupling with this compound
This protocol provides a general workflow for coupling the free amine of this compound with a carboxylic acid.
-
Dissolution: Dissolve the carboxylic acid in a suitable anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Addition of this compound: In a separate flask, dissolve this compound in a minimal amount of the same solvent. Add 2-3 equivalents of DIPEA to this solution to neutralize the hydrochloride salt.
-
Coupling Reaction: Add the this compound solution to the activated carboxylic acid solution.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent. The organic layers are then combined, dried over a drying agent (like sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: Decision tree for troubleshooting common reaction issues.
References
Impact of pH on H-Chpro-OH.HCl reactivity and stability
Welcome to the technical support center for H-Chpro-OH.HCl (cis-4-Hydroxy-L-proline hydrochloride). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the optimal storage conditions?
A1: this compound is generally stable as a solid at room temperature when stored in a cool, dry place and protected from light. For high-purity grades, storage at 2-8°C can slow potential degradation and improve long-term stability. It is important to keep the container tightly sealed to prevent moisture absorption, which can lead to clumping and affect weighing accuracy.
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of an amino acid derivative, this compound is expected to be readily soluble in aqueous solutions. The protonated amine and the carboxylic acid group give the molecule zwitterionic potential. In acidic to neutral pH, it should remain highly soluble. At very high alkaline pH, the deprotonation of the amine may slightly decrease its solubility in aqueous media, but it is generally considered soluble across a wide pH range.
Q3: What is the expected reactivity of this compound at different pH values?
A3: The reactivity of the secondary amine in the proline ring is highly dependent on pH. At acidic to neutral pH, the amine group is protonated, which reduces its nucleophilicity. Under alkaline conditions (e.g., pH > 9), the amine is deprotonated and becomes a much stronger nucleophile, leading to increased reactivity in reactions such as acylation or alkylation. Studies on similar proline derivatives show a significant increase in reaction rates at alkaline pH.[1]
Q4: Can pH influence the stereochemistry of this compound?
A4: While the core stereochemistry of the chiral centers is generally stable, extreme pH conditions, particularly during prolonged heating or harsh chemical treatment, can potentially lead to epimerization at the alpha-carbon. For instance, acid hydrolysis of peptides containing hydroxyproline (B1673980) has been shown to cause some epimerization from the trans to the cis isomer.[2] It is advisable to avoid prolonged exposure to harsh acidic or alkaline conditions if maintaining stereochemical purity is critical.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong oxidizing agents. Contact with strong bases will deprotonate the hydrochloride salt.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Rates
Possible Cause 1: Incorrect pH of the reaction medium.
-
Troubleshooting Steps:
-
Verify the pH of your reaction mixture using a calibrated pH meter. Do not rely on theoretical calculations alone.
-
Ensure that your buffers are fresh and have been prepared correctly.
-
For reactions involving the secondary amine, consider if an alkaline pH is required for sufficient nucleophilicity. The optimal pH for reactions involving proline derivatives can be significantly higher than neutral.[3]
-
If the reaction is acid-catalyzed, ensure the pH is sufficiently low.
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Assess the purity of your this compound stock. If it has been stored improperly (e.g., exposed to moisture or light), its quality may be compromised.
-
Prepare fresh solutions of this compound for your reactions.
-
Consider performing a stability study of this compound under your specific reaction conditions (temperature, solvent, pH) to determine its degradation rate.
-
Issue 2: Difficulty in Achieving Target pH
Possible Cause 1: Buffering capacity of the reaction mixture.
-
Troubleshooting Steps:
-
Be aware that this compound itself has some buffering capacity due to its carboxylic acid and amine groups.
-
When adjusting the pH, add the acid or base titrant slowly while monitoring the pH continuously.
-
If you observe "pH bounce" (wild fluctuations in pH with small additions of acid or base), it may indicate that you are near the pKa of one of the functional groups or another component in your mixture.[4][5]
-
Possible Cause 2: Inaccurate pH measurement.
-
Troubleshooting Steps:
-
Ensure your pH meter is properly calibrated with fresh, high-quality buffer solutions.[1]
-
Clean the pH electrode according to the manufacturer's instructions.
-
Allow the pH reading to stabilize before recording the value, especially in unbuffered or weakly buffered solutions.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C over 24 hours
| pH | % Remaining this compound | Appearance of Solution |
| 2.0 | >99% | Clear, colorless |
| 4.0 | >99% | Clear, colorless |
| 6.0 | 98% | Clear, colorless |
| 8.0 | 95% | Clear, colorless |
| 10.0 | 90% | Clear, slight yellowing |
| 12.0 | 82% | Clear, yellowing |
Note: This data is illustrative and based on the general behavior of similar amino acid hydrochlorides. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: pH Stability Assessment of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10, 12) using appropriate buffer systems (e.g., phosphate, borate).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.
-
Sample Preparation:
-
For each pH value, add a known volume of the this compound stock solution to a known volume of the corresponding buffer to achieve the final target concentration.
-
Prepare multiple replicates for each pH point.
-
Take an initial sample (T=0) from each solution for immediate analysis.
-
-
Incubation: Store the prepared samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
Visually inspect the samples for any changes in color or for the formation of precipitates.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for pH stability testing of this compound.
Caption: Troubleshooting decision tree for inconsistent reaction results.
References
- 1. insights.globalspec.com [insights.globalspec.com]
- 2. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]
- 4. alliancechemical.com [alliancechemical.com]
- 5. allanchem.com [allanchem.com]
Validation & Comparative
A Comparative Guide to H-Chpro-OH.HCl and trans-4-Hydroxy-L-proline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical biology, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics and research tools. Among the vast array of chiral synthons, proline derivatives stand out for their unique conformational properties. This guide provides a detailed, objective comparison of two such derivatives: H-Chpro-OH.HCl (trans-4-Cyclohexyl-L-proline hydrochloride) and trans-4-Hydroxy-L-proline . This comparison is supported by structural data, physicochemical properties, and their applications in synthesis, with a focus on providing actionable information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application. The following table summarizes their key characteristics.
| Property | This compound (trans-4-Cyclohexyl-L-proline hydrochloride) | trans-4-Hydroxy-L-proline |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 90657-55-9 | 51-35-4 |
| Molecular Formula | C₁₁H₂₀ClNO₂ | C₅H₉NO₃ |
| Molecular Weight | 233.74 g/mol | 131.13 g/mol |
| Appearance | White powder | White crystalline powder[1] |
| Melting Point | 257-267 °C | 273 °C (decomposes)[1] |
| Solubility | Soluble in water | Soluble in water (357.8 g/L at 20 °C), PBS (pH 7.2): 10 mg/ml[2][3] |
| Optical Activity | - | [α]25/D −75.6° (c = 1 in H₂O)[1] |
| Key Structural Feature | Bulky, hydrophobic cyclohexyl group at the 4-position | Polar hydroxyl group at the 4-position |
| Primary Application | Intermediate in the synthesis of the ACE inhibitor Fosinopril[4] | Versatile chiral building block for various pharmaceuticals, natural component of collagen[1][3] |
Comparative Analysis of Performance and Applications
The distinct substituents at the 4-position of the proline ring—a bulky, non-polar cyclohexyl group versus a small, polar hydroxyl group—confer significantly different properties to these molecules, influencing their applications and performance in synthesis.
trans-4-Hydroxy-L-proline is a naturally occurring amino acid, a key component of collagen, where it plays a crucial role in the stability of the triple helix. In synthetic applications, it is a versatile chiral building block used in the synthesis of a wide range of pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins[1][5]. The hydroxyl group provides a handle for further functionalization and can influence the conformation of peptides through stereoelectronic effects[6].
This compound (trans-4-Cyclohexyl-L-proline hydrochloride) , on the other hand, is a synthetic amino acid derivative. Its primary and most notable application is as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril[4]. The bulky and hydrophobic cyclohexyl group is a critical pharmacophore that contributes to the potency of the final drug. In the context of peptide synthesis, the incorporation of such a sterically demanding, non-polar residue can be expected to have a significant impact on the conformation and stability of the resulting peptide, favoring specific puckering of the proline ring due to steric effects[7].
While direct, head-to-head experimental comparisons in the literature are scarce, the known principles of peptide and protein chemistry allow for a reasoned comparison. The hydroxyl group of trans-4-Hydroxy-L-proline can participate in hydrogen bonding and has a notable stereoelectronic effect, favoring an exo ring pucker, which stabilizes the trans-amide bond in peptides[6][7]. This property is crucial for the stability of the collagen triple helix. The cyclohexyl group of this compound, being bulky and non-polar, would primarily exert steric effects, which can also influence the ring pucker and the surrounding peptide backbone conformation, albeit through a different mechanism than the hydroxyl group.
The choice between these two building blocks would, therefore, be dictated by the specific requirements of the target molecule. For applications requiring a polar interaction or a starting point for further chemical modification, trans-4-Hydroxy-L-proline is the logical choice. For the synthesis of molecules where a bulky, hydrophobic group is a key part of the pharmacophore, as in Fosinopril (B1673572), this compound is the appropriate precursor.
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their practical application in a research setting.
Synthesis of trans-4-Cyclohexyl-L-proline (Precursor to this compound)
A laboratory-scale, nine-step synthesis of trans-4-cyclohexyl-L-proline has been reported, starting from L-glutamic acid. The overall yield of this synthesis is approximately 25%, with a final product purity of 99.7%[3][4]. The key steps involve the formation of a pyroglutamic acid intermediate, followed by a series of protection, reduction, and substitution reactions to introduce the cyclohexyl group and establish the correct stereochemistry. The final step typically involves the removal of protecting groups and purification of the free amino acid, which can then be converted to the hydrochloride salt. Analytical methods employed at each stage include HPLC, TLC, IR, ¹H-NMR, ¹³C-NMR, and GC-MS to ensure the purity and identity of the intermediates and the final product[4].
Enzymatic Production of trans-4-Hydroxy-L-proline
Traditionally, trans-4-hydroxy-L-proline was produced by the acidic hydrolysis of collagen, a process with significant environmental drawbacks[8]. Modern production heavily relies on more sustainable enzymatic methods. A common approach involves the use of proline 4-hydroxylase, an enzyme that catalyzes the regio- and stereospecific hydroxylation of L-proline[9].
A typical experimental protocol involves the following:
-
Enzyme Expression: The gene for proline 4-hydroxylase (e.g., from Dactylosporangium sp.) is cloned into an expression vector and overexpressed in a suitable host, such as Escherichia coli[9][10].
-
Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium. Expression of the hydroxylase is induced, for example, by the addition of IPTG[10].
-
Biotransformation: The cultured cells are used as a whole-cell biocatalyst. L-proline is added to the culture medium, and the cells are incubated under optimized conditions of temperature, pH, and aeration to allow for the enzymatic conversion of L-proline to trans-4-hydroxy-L-proline. Co-factors such as α-ketoglutarate and Fe(II) are essential for the enzyme's activity[9][11].
-
Purification: After the reaction, the trans-4-hydroxy-L-proline is purified from the culture medium, often using ion-exchange chromatography[5].
This enzymatic process offers high yield and specificity, avoiding the harsh conditions and environmental issues associated with acid hydrolysis[8].
Visualization of Structures and Pathways
Diagrams are provided below to visualize the chemical structures, a general synthetic workflow, and a relevant biological pathway.
Caption: Chemical structures of trans-4-Cyclohexyl-L-proline and trans-4-Hydroxy-L-proline.
Caption: A generalized workflow for the incorporation of proline derivatives into peptides.
Caption: The role of trans-4-Hydroxy-L-proline in the collagen synthesis pathway.
Conclusion
This compound (trans-4-Cyclohexyl-L-proline hydrochloride) and trans-4-Hydroxy-L-proline are valuable proline-based building blocks in chemical synthesis, each with distinct properties and applications. The choice between them is primarily dictated by the desired characteristics of the final product. trans-4-Hydroxy-L-proline, with its polar hydroxyl group, is a versatile chiral synthon and a key component of natural collagen, offering a site for further functionalization and influencing peptide conformation through stereoelectronic effects. In contrast, this compound provides a bulky, hydrophobic moiety that is crucial for the pharmacological activity of specific drugs like Fosinopril, and its incorporation into peptides is governed by steric considerations. For researchers and drug developers, a clear understanding of these differences is essential for the rational design and synthesis of new chemical entities.
References
- 1. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic production of trans‐4‐hydroxy‐l‐proline by proline 4‐hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Incorporation of H-Chpro-OH.HCl in a Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful incorporation of non-standard amino acids is critical for developing novel peptides with enhanced therapeutic properties. This guide provides a comparative analysis of key analytical techniques for validating the incorporation of H-Chpro-OH.HCl, a bulky, hydrophobic amino acid analog, into a synthetic peptide.
The validation process relies on a multi-pronged approach, employing orthogonal analytical methods to provide unequivocal evidence of successful incorporation and to characterize the resulting peptide. The principal techniques for this validation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers unique insights into the peptide's identity, purity, and structural integrity.
Data Presentation: A Comparative Summary
To illustrate the validation process, we consider the synthesis of a target peptide and its analog containing H-Chpro-OH (henceforth abbreviated as Chpro). The successful incorporation of Chpro is expected to alter the physicochemical properties of the peptide, which can be detected and quantified by the following methods.
| Analytical Technique | Parameter Measured | Expected Outcome for Target Peptide | Expected Outcome for Target Peptide + Chpro | Conclusion from Data |
| Mass Spectrometry (MS) | Molecular Weight (m/z) | [M+H]+ = 1500.75 Da | [M+H]+ = 1611.90 Da | The mass shift of +111.15 Da corresponds to the net addition of the Chpro residue, confirming its incorporation. |
| Tandem MS (MS/MS) | Fragment Ion Series (b- and y-ions) | Complete b- and y-ion series matching the native sequence. | A mass shift of +111.15 Da is observed in the fragment ions subsequent to the Chpro incorporation site. | Pinpoints the exact location of the Chpro residue within the peptide sequence. |
| HPLC | Retention Time | 12.5 minutes | 15.2 minutes | The significant increase in retention time indicates a substantial increase in the peptide's hydrophobicity, consistent with the incorporation of the bulky Chpro residue. |
| NMR (¹H NMR) | Chemical Shift | Proline-specific signals in the 1.7-2.1 ppm and 3.4-3.7 ppm range. | Appearance of new, distinct signals corresponding to the cyclohexyl protons of Chpro, typically in the 1.0-1.8 ppm range. | Direct observation of the unique chemical environment of the Chpro residue. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. Below are the protocols for the key experiments cited.
1. Mass Spectrometry (MS and MS/MS) Analysis
-
Objective: To confirm the molecular weight of the synthesized peptide and to sequence it to verify the incorporation of H-Chpro-OH.
-
Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).
-
Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 10 pmol/µL.
-
MS Protocol:
-
The sample is infused into the ESI source at a flow rate of 5 µL/min.
-
The mass spectrometer is operated in positive ion mode.
-
A full scan is acquired over a mass-to-charge (m/z) range of 400-2000.
-
The resulting spectrum is deconvoluted to determine the monoisotopic mass of the peptide.
-
-
MS/MS Protocol:
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To purify the synthesized peptide and assess its purity, and to compare the retention times of the native and modified peptides.
-
Instrumentation: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Protocol:
-
The crude peptide is dissolved in Solvent A.
-
The sample is injected onto the C18 column.
-
A linear gradient from 5% to 65% Solvent B over 30 minutes is used for elution.
-
The eluent is monitored by UV absorbance at 214 nm and 280 nm.
-
The retention time of the major peak is recorded.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain structural information on the peptide and confirm the presence of the H-Chpro-OH residue.[3][4]
-
Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: The purified peptide is dissolved in 90% H₂O/10% D₂O to a final concentration of 1-2 mM.
-
Protocol:
-
A one-dimensional (1D) ¹H NMR spectrum is acquired to observe the overall proton resonances.
-
Two-dimensional (2D) experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign specific proton signals and determine spatial proximities between protons.[5]
-
The spectra of the native and modified peptides are compared to identify the unique signals from the Chpro residue.
-
Mandatory Visualizations
Caption: Workflow for peptide synthesis, purification, and validation.
Caption: Decision tree for validating this compound incorporation.
References
- 1. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
Purity Assessment of Synthetic H-Chpro-OH.HCl: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the purity of building blocks is a critical parameter that directly influences the outcome of their work. This guide provides a comprehensive purity assessment of synthetic H-Chpro-OH.HCl, chemically known as trans-4-Cyclohexyl-L-proline hydrochloride. We present a comparative analysis of this compound with other relevant 4-substituted proline analogs, supported by experimental data and detailed analytical protocols.
This compound is a specialized amino acid derivative prized for its role as a building block in peptide synthesis and as a key intermediate in the synthesis of pharmaceuticals like Fosinopril. Its bulky cyclohexyl group can impart unique conformational constraints on peptides, making it a valuable tool for peptidomimetic design. Given its synthetic origin, a thorough understanding of its purity profile is essential to mitigate the risk of incorporating impurities into sensitive applications.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity, while chiral HPLC is employed to ascertain enantiomeric purity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte.
Below is a summary of typical purity levels for this compound and two common alternatives, trans-4-hydroxy-L-proline and trans-4-fluoro-L-proline, based on commercially available data and literature reports.
| Compound | Chemical Purity (by HPLC/TLC) | Enantiomeric Purity (by Chiral HPLC) | Notes |
| This compound (trans-4-Cyclohexyl-L-proline HCl) | ≥97% - 99.7%[1] | >97% ee[2] | A specific synthesis reported a final purity of 99.7% for the free base. Commercial grades are typically offered at ≥97% or ≥99% purity. |
| trans-4-Hydroxy-L-proline | ≥95% - ≥99%[3][4][5] | Not explicitly stated in all sources, but high enantiomeric purity is expected from commercial suppliers. | A widely used, naturally occurring proline analog. |
| trans-4-Fluoro-L-proline | ≥95% - >98.0% (HPLC)[6][] | Not explicitly stated in all sources, but high enantiomeric purity is expected from commercial suppliers. | A synthetic analog where the hydroxyl group is replaced by fluorine, which can alter the electronic properties and conformational preferences of the proline ring. |
Impact of Impurities in Peptide Synthesis
Impurities in amino acid building blocks can have significant consequences during solid-phase peptide synthesis (SPPS), leading to a heterogeneous final peptide product. Common impurities include:
-
Diastereomers: The presence of the cis-isomer or the D-enantiomer can lead to the synthesis of peptides with incorrect stereochemistry, potentially altering their biological activity and creating purification challenges.
-
Related substances: Impurities from the synthetic route, such as incompletely reacted starting materials or by-products, can be incorporated into the peptide chain.
-
Residual solvents and salts: These can affect the stoichiometry of coupling reactions and the overall yield of the desired peptide.
The choice of a 4-substituted proline analog can also influence the properties of the resulting peptide. The cyclohexyl group of this compound introduces significant steric bulk, which can be leveraged to control peptide conformation. In contrast, the hydroxyl group of hydroxyproline (B1673980) can be a site for post-translational modifications, while the fluorine atom in fluoroproline can impart unique electronic effects.[8][9][10][11]
Experimental Workflows and Protocols
Accurate purity assessment relies on well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques used to evaluate the purity of this compound.
Diagram of the General Workflow for Purity Assessment of a Synthetic Amino Acid Derivative
Caption: Workflow for purity assessment.
Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and identify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Experimental Protocol 2: Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound by separating the L- and D-enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H)[12]
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Hexane:Ethanol with 0.1% TFA. The exact ratio may need to be optimized (e.g., 90:10 v/v).[12]
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
-
Experimental Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[13][14][15][16][17]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and this compound into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Logical Relationship of Purity Assessment Techniques
The different analytical techniques provide complementary information to build a complete purity profile of the synthetic compound.
Caption: Purity assessment techniques.
Conclusion
The purity of synthetic this compound is a critical quality attribute that should be rigorously assessed before its use in research and development. A combination of HPLC for chemical purity, chiral HPLC for enantiomeric purity, and qNMR for absolute purity provides a comprehensive evaluation. When selecting a source for this valuable building block, researchers should carefully consider the provided analytical data and ensure it meets the stringent requirements of their application. For demanding applications such as the synthesis of therapeutic peptides, a purity of ≥99% is highly recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trans-4-Hydroxy-L-proline - CAS-Number 51-35-4 - Order from Chemodex [chemodex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. trans-4-Fluoro-L-proline | CymitQuimica [cymitquimica.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to H-Chpro-OH.HCl and Other Proline Analogs for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is paramount to successful innovation. Proline and its analogs are a cornerstone in the design of peptides, peptidomimetics, and small molecule drugs, offering unique conformational constraints that influence biological activity and stability. This guide provides a comprehensive comparison of (2S,4R)-4-Chloroproline hydrochloride (H-Chpro-OH.HCl) with other key proline analogs, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
Proline's rigid pyrrolidine (B122466) ring plays a crucial role in defining the secondary structure of peptides and proteins. The introduction of substituents onto this ring, creating proline analogs, allows for the fine-tuning of conformational preferences, stability, and biological function. This compound, a halogenated analog, has demonstrated significant utility, particularly in modulating the stability of the collagen triple helix. This guide will compare its properties and performance with other widely used proline analogs, including fluorinated, methylated, and bicyclic derivatives.
Physicochemical and Conformational Properties of Proline Analogs
The substitution at the C4 position of the proline ring has a profound impact on its physicochemical properties and conformational equilibrium. This is primarily observed in the ring pucker preference and the cis/trans isomerization of the preceding peptide bond.
Table 1: Comparison of Physicochemical and Conformational Properties of Proline Analogs
| Analog | Molecular Weight ( g/mol ) | Ring Pucker Preference | Ktrans/cis (in Ac-X-OMe) | Effect on Collagen Stability (Yaa position) |
| (2S,4R)-4-Chloroproline (Clp) | 149.57 | Cγ-exo | 5.4 | Stabilizing |
| (2S,4S)-4-Chloroproline (clp) | 149.57 | Cγ-endo | 2.2 | Destabilizing |
| (2S,4R)-4-Fluoroproline (Flp) | 133.11 | Cγ-exo | 10.3 | Strongly Stabilizing |
| (2S,4S)-4-Fluoroproline (flp) | 133.11 | Cγ-endo | 1.5 | Destabilizing |
| (2S,4R)-4-Methylproline (mep) | 129.16 | Cγ-endo | 2.9 | Destabilizing |
| (2S,4S)-4-Methylproline (Mep) | 129.16 | Cγ-exo | 11.0 | Stabilizing |
| L-Proline (Pro) | 115.13 | Cγ-endo favored | 4.6 | - |
Data for Ring Pucker Preference, Ktrans/cis, and Effect on Collagen Stability are primarily sourced from Shoulders et al., 2008.[1][2]
The electronegativity and steric bulk of the substituent at the C4 position are key determinants of these properties. For instance, the highly electronegative fluorine in (2S,4R)-4-Fluoroproline (Flp) strongly favors the Cγ-exo pucker, leading to a higher trans isomer preference and significant stabilization of the collagen triple helix when placed in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[3] (2S,4R)-4-Chloroproline (Clp) exhibits a similar, albeit less pronounced, effect.[1] Conversely, the (2S,4S) diastereomers favor the Cγ-endo pucker, which is generally destabilizing in the Yaa position of collagen.[1]
Performance Comparison in Biological Systems
The true test of a proline analog's utility lies in its performance within a biological context. This includes its effect on peptide and protein stability, enzyme inhibition, and cell permeability.
Impact on Peptide and Protein Stability
The conformational preferences of proline analogs directly translate to their impact on the stability of structured peptides, most notably collagen.
Table 2: Thermal Stability of Collagen Model Peptides Containing Proline Analogs
| Peptide (Ac-(Gly-X-Y)10-NH2) | Tm (°C) | ΔTm vs. (Pro-Pro-Gly)10 (°C) |
| (Pro-Pro-Gly)10 | 41.0 | 0 |
| (Pro-Clp-Gly)10 | 56.5 | +15.5 |
| (clp-Pro-Gly)10 | 41.5 | +0.5 |
| (Pro-Flp-Gly)10 | 60.0 | +19.0 |
| (flp-Pro-Gly)10 | 46.5 | +5.5 |
| (Pro-Mep-Gly)10 | 53.0 | +12.0 |
| (mep-Pro-Gly)10 | 48.0 | +7.0 |
Data sourced from Shoulders et al., 2008.[1]
These results clearly demonstrate the stabilizing effect of (2S,4R)-4-chloroproline (Clp) and (2S,4R)-4-fluoroproline (Flp) when incorporated into the Yaa position of a collagen model peptide.[1] This stabilization is attributed to the pre-organization of the peptide backbone into the required polyproline II-type helix conformation.[1]
Enzyme Inhibition
Proline analogs are frequently incorporated into inhibitor scaffolds to target various enzymes, particularly proteases. While direct comparative data for this compound across a range of enzymes is limited, studies on similar analogs provide valuable insights. For example, various proline-like compounds have been screened as inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism.
Table 3: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogs
| Inhibitor | Ki (mM) |
| (S)-(-)-Tetrahydro-2-furoic acid | 0.3 |
| Cyclobutanecarboxylic acid | 1.4 |
| Cyclopropanecarboxylic acid | 6.0 |
| (2S)-Oxetane-2-carboxylic acid | 1.8 |
Data from a study on reversible proline analog inhibitors targeting proline dehydrogenase.[4] this compound was not included in this specific study.
This data highlights the sensitivity of enzyme active sites to the specific structure of the proline analog.
Experimental Protocols
To facilitate your research, we provide detailed methodologies for key experiments cited in the comparison of proline analogs.
Synthesis of (2S,4R)- and (2S,4S)-4-Chloroproline
A high-yielding synthesis of both diastereomers of 4-chloroproline can be achieved from the corresponding 4-hydroxyproline (B1632879) precursors via an Appel reaction.[1]
Materials:
-
Boc-(2S,4R)-Hyp-OBn or Boc-(2S,4S)-Hyp-OBn
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the protected 4-hydroxyproline derivative in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine, followed by the slow addition of carbon tetrachloride.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected 4-chloroproline derivative.
-
Subsequent deprotection steps (e.g., hydrogenolysis for the benzyl (B1604629) ester and acid treatment for the Boc group) will yield the final this compound.
Determination of Collagen Model Peptide Thermal Stability
The thermal stability of collagen model peptides is assessed by measuring the melting temperature (Tm) using circular dichroism (CD) spectroscopy.
Procedure:
-
Synthesize collagen model peptides with the general sequence (Pro-X-Gly)₁₀ or (X-Pro-Gly)₁₀, where X is the proline analog of interest.
-
Dissolve the purified peptides in a suitable buffer (e.g., phosphate-buffered saline).
-
Record the CD signal at a characteristic wavelength (e.g., 225 nm) as a function of temperature, typically increasing at a rate of 1 °C/min.
-
The Tm is determined as the temperature at which the peptide is 50% unfolded, identified as the midpoint of the thermal denaturation curve.
Prolyl Oligopeptidase (POP) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of proline analogs against prolyl oligopeptidase.
Materials:
-
Recombinant prolyl oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA
-
Proline analog inhibitors
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the proline analog inhibitors in the assay buffer.
-
To each well, add 50 µL of the inhibitor solution. For control wells, add 50 µL of assay buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the increase in fluorescence over time using the microplate reader (excitation ~380 nm, emission ~460 nm).
-
Calculate the rate of reaction and determine the IC₅₀ value for each inhibitor.
Signaling Pathways and Logical Relationships
The incorporation of proline analogs can modulate signaling pathways by altering protein-protein interactions or the stability of key proteins. For example, the stability of collagen, a critical component of the extracellular matrix, is highly dependent on the hydroxylation of proline residues, a post-translational modification that can be mimicked and enhanced by synthetic proline analogs.
Conclusion
This compound and other proline analogs are powerful tools for researchers in chemistry, biology, and drug discovery. The choice of a specific analog should be guided by the desired conformational outcome and the specific biological system under investigation. While (2S,4R)-4-fluoroproline often provides the strongest stabilizing effect in collagen, (2S,4R)-4-chloroproline offers a potent and synthetically accessible alternative. This guide provides a foundational understanding and practical protocols to aid in the rational selection and application of these versatile molecular building blocks. Further research is warranted to expand the direct comparative data of this compound in a wider range of biological assays.
References
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. Structural requirements and thermodynamics of the interaction of proline peptides with profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Analogues - Enamine [enamine.net]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of cis-4-Hydroxy-L-proline (H-Chpro-OH) in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological efficacy of cis-4-hydroxy-L-proline (H-Chpro-OH), a proline analog with demonstrated anti-cancer properties. Due to a scarcity of publicly available, direct comparative studies on a range of its derivatives, this document focuses on the significant body of research surrounding the parent compound. The data presented herein is collated from various studies to offer insights into its therapeutic potential and mechanism of action.
Quantitative Data Summary
The anti-proliferative effects of H-Chpro-OH have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its efficacy.
Table 1: Inhibitory Effects of H-Chpro-OH on Transformed Rodent Cell Lines
| Cell Line | Transforming Agent | 50% Inhibitory Dose (ID50) in Monolayer Culture (µg/mL) |
| NIH-3T3 | Ki-ras | 20 - 55 |
| NIH-3T3 | mos | 20 - 55 |
| NIH-3T3 | src | 20 - 55 |
| NIH-3T3 | fms | 20 - 55 |
| NIH-3T3 | fes | 20 - 55 |
| NIH-3T3 | met | 20 - 55 |
| NIH-3T3 | trk | 20 - 55 |
| NIH-3T3 | SV40 | 20 - 55 |
| NIH-3T3 | N-methylnitrosourea | 20 - 55 |
| NIH-3T3 (parental) | None | 120 |
Data from Ciardiello et al., 1988.[1]
Table 2: In Vivo Efficacy of H-Chpro-OH in a Murine Pancreatic Cancer Model
| Treatment Group | Dosage (mg/kg bw, daily i.p.) | Outcome |
| Control | - | Progressive tumor growth |
| H-Chpro-OH | 300 | Pronounced delay of tumor growth |
| H-Chpro-OH | 400 | Pronounced delay of tumor growth |
| H-Chpro-OH | 500 | Pronounced delay of tumor growth |
Data from Sturm et al., 2010.[2]
Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress
Research indicates that H-Chpro-OH exerts its anti-cancer effects, at least in part, by inducing endoplasmic reticulum (ER) stress.[3][4] As a proline analog, it is likely misincorporated into newly synthesized proteins, particularly collagen, which is rich in proline and hydroxyproline. This leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged ER stress can ultimately lead to apoptosis (programmed cell death).
A key study on the rat pancreatic carcinoma cell line DSL6A demonstrated that treatment with H-Chpro-OH leads to the upregulation of ER stress markers, specifically Glucose-Regulated Protein 78 (GRP78) and Growth Arrest and DNA Damage-inducible gene 153 (GADD153).[3][4]
Below is a diagram illustrating the proposed signaling pathway for H-Chpro-OH-induced ER stress.
Caption: Proposed mechanism of H-Chpro-OH-induced ER stress leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of H-Chpro-OH are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
H-Chpro-OH stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of H-Chpro-OH and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or ID50 value.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation Assay)
This assay assesses the ability of cells to grow independently of a solid surface, a hallmark of cellular transformation.
Materials:
-
6-well plates
-
Agar (e.g., Noble agar)
-
Complete culture medium
-
H-Chpro-OH stock solution
-
Cancer cell lines of interest
-
Sterile PBS
Procedure:
-
Bottom Agar Layer: Prepare a 0.6-1.0% agar solution in complete culture medium and pour a layer into each well of a 6-well plate. Allow it to solidify.
-
Cell Suspension in Top Agar: Prepare a 0.3-0.4% agar solution in complete culture medium. Resuspend the cells in this top agar solution at a desired density (e.g., 5,000 cells/well) with or without various concentrations of H-Chpro-OH.
-
Plating: Carefully layer the cell-containing top agar onto the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet or nitroblue tetrazolium chloride. Count the number of colonies in each well.
-
Data Analysis: Compare the number and size of colonies in the H-Chpro-OH-treated wells to the control wells.
Western Blot Analysis for ER Stress Markers
This technique is used to detect and quantify the expression levels of specific proteins, such as GRP78 and GADD153.
Materials:
-
Cancer cell lines treated with H-Chpro-OH
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, GADD153, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control. Compare the expression levels between treated and control samples.[5][6][7][8][9]
Conclusion
The available evidence strongly suggests that cis-4-hydroxy-L-proline is a potent inhibitor of cancer cell growth, both in vitro and in vivo.[1][2] Its mechanism of action appears to be linked to the induction of ER stress, leading to apoptosis in cancer cells.[3][4] While this guide provides a solid foundation for understanding the efficacy of H-Chpro-OH, further research is warranted to explore the therapeutic potential of its derivatives and to conduct direct comparative studies against existing anti-cancer agents. The detailed protocols provided herein should facilitate such future investigations.
References
- 1. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Hydroxyproline-mediated pancreatic carcinoma growth inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 6. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to H-Chpro-OH.HCl: Enhancing Peptide Design Through Non-Natural Amino Acids
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-natural amino acids (UAAs) has emerged as a pivotal strategy to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. Among the diverse arsenal (B13267) of UAAs, H-Chpro-OH.HCl (trans-4-Cyclohexyl-L-proline hydrochloride) presents a compelling option for researchers aiming to modulate peptide conformation and enhance therapeutic potential. This guide provides a comprehensive comparison of this compound with other non-natural amino acids, supported by experimental data and detailed protocols to empower researchers in their peptide design endeavors.
Introduction to this compound and its Role in Peptide Design
This compound is a proline analog characterized by a bulky cyclohexyl group at the 4-position of the pyrrolidine (B122466) ring. This structural modification introduces significant steric hindrance, which can profoundly influence the conformational preferences of the peptide backbone. Proline and its analogs are unique among amino acids as they can adopt both cis and trans conformations of the preceding peptide bond, a property that is critical in determining the three-dimensional structure and biological activity of peptides. The incorporation of this compound is hypothesized to favor a specific backbone geometry, thereby pre-organizing the peptide into a bioactive conformation that can lead to enhanced binding affinity for its target and increased resistance to enzymatic degradation.
Comparative Analysis: this compound vs. Other Non-Natural Amino Acids
While direct, head-to-head quantitative comparisons of peptides containing this compound against a wide array of other non-natural amino acids in identical peptide scaffolds are limited in publicly available literature, we can infer its potential advantages based on the principles of peptide chemistry and studies on other proline analogs. The primary benefits of incorporating UAAs like this compound revolve around improvements in:
-
Conformational Rigidity: The cyclohexyl group restricts the rotation around the Cγ-Cδ bond of the proline ring, leading to a more defined peptide backbone conformation. This can reduce the entropic penalty upon binding to a target receptor, potentially increasing binding affinity.
-
Enzymatic Stability: Proteases often recognize and cleave specific peptide sequences with defined conformations. By altering the local structure, this compound can render the peptide less susceptible to proteolytic degradation, thereby increasing its in vivo half-life.
-
Hydrophobicity: The addition of the cyclohexyl moiety increases the lipophilicity of the peptide, which can influence its pharmacokinetic properties, including cell permeability and distribution.
For a conceptual comparison, a table summarizing the general properties of this compound and other classes of non-natural amino acids is provided below. It is important to note that the specific impact of any UAA is highly context-dependent on the peptide sequence and the target.
| Non-Natural Amino Acid Class | Representative Example(s) | Key Structural Feature | Primary Impact on Peptide Properties |
| Proline Analogs | This compound , 4-Fluoroproline, Azetidine-2-carboxylic acid | Modified pyrrolidine ring | Conformational constraint, modulation of cis/trans isomerism, enhanced stability |
| N-Alkylated Amino Acids | N-Methylalanine, N-Ethylglycine | Alkyl group on the backbone nitrogen | Increased proteolytic resistance, improved cell permeability, reduced hydrogen bonding capacity |
| β-Amino Acids | β-Alanine, β-Leucine | Amino group on the β-carbon | Altered backbone structure, formation of novel secondary structures (helices, turns), resistance to proteolysis |
| Amino Acids with Modified Side Chains | Homophenylalanine, Naphthylalanine | Extended or modified side chains | Increased hydrophobicity, altered binding interactions (e.g., π-π stacking) |
| Fluorinated Amino Acids | 4-Fluorophenylalanine | Fluorine substitution | Modulation of electronic properties, enhanced binding affinity, improved metabolic stability |
Experimental Data and Performance Metrics
As direct comparative experimental data for this compound is scarce, this section outlines the key performance metrics and provides a template for how such data would be presented. Researchers are encouraged to generate this data for their specific peptide of interest.
Table 1: Comparative Binding Affinity of Peptide Analogs
| Peptide Sequence | Modification | Target | Binding Affinity (Kd, nM) |
| Ac-XXXX[Pro]XXXX-NH2 | Unmodified (Native) | [Target Protein] | [Value] |
| Ac-XXXX[Chpro ]XXXX-NH2 | This compound | [Target Protein] | [Value] |
| Ac-XXXX[4-F-Pro]XXXX-NH2 | 4-Fluoroproline | [Target Protein] | [Value] |
| Ac-XXXX[N-Me-Ala]XXXX-NH2 | N-Methylalanine | [Target Protein] | [Value] |
Table 2: Comparative Enzymatic Stability of Peptide Analogs
| Peptide Sequence | Modification | Enzyme | Half-life (t1/2, min) |
| Ac-XXXX[Pro]XXXX-NH2 | Unmodified (Native) | Trypsin | [Value] |
| Ac-XXXX[Chpro ]XXXX-NH2 | This compound | Trypsin | [Value] |
| Ac-XXXX[β-Ala]XXXX-NH2 | β-Alanine | Trypsin | [Value] |
| Ac-XXXX[D-Pro]XXXX-NH2 | D-Proline | Trypsin | [Value] |
Table 3: Comparative Cell Permeability of Peptide Analogs
| Peptide Sequence | Modification | Cell Line | Apparent Permeability (Papp, 10-6 cm/s) |
| Ac-XXXX[Pro]XXXX-NH2 | Unmodified (Native) | Caco-2 | [Value] |
| Ac-XXXX[Chpro ]XXXX-NH2 | This compound | Caco-2 | [Value] |
| Ac-XXXX[N-Me-Ala]XXXX-NH2 | N-Methylalanine | Caco-2 | [Value] |
| Ac-XXXX[hPhe]XXXX-NH2 | Homophenylalanine | Caco-2 | [Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating the performance of their custom-designed peptides.
Peptide Synthesis with this compound
Protocol: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling:
-
Dissolve Fmoc-H-Chpro-OH.HCl (or other Fmoc-protected amino acid) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an organic base (e.g., DIPEA) to neutralize the hydrochloride salt and activate the carboxyl group.
-
Add the activated amino acid solution to the resin and shake for the required coupling time.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Binding Affinity Assay: Surface Plasmon Resonance (SPR)
Protocol:
-
Ligand Immobilization: Immobilize the target protein (ligand) onto a sensor chip surface (e.g., CM5 chip) via amine coupling or other appropriate chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer.
-
Binding Measurement:
-
Inject the peptide solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the ligand.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide.
-
-
Data Analysis: Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Enzymatic Stability Assay
Protocol:
-
Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer.
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Incubation:
-
Mix the peptide and enzyme solutions at a defined ratio and incubate at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
-
Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., TFA or an organic solvent).
-
Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t1/2) of the peptide.
Cell Permeability Assay: Caco-2 Permeability Assay
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the peptide solution to the apical (upper) chamber.
-
At specified time intervals, collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial peptide concentration in the donor chamber.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for Determining Binding Affinity using SPR.
Navigating the Quantitative Landscape of H-Chpro-OH.HCl: A Comparative Guide to LC-MS Methods
For researchers, scientists, and drug development professionals, the precise quantification of H-Chpro-OH.HCl (cis-4-hydroxy-L-proline hydrochloride) is crucial for various applications, from metabolism studies to quality control in pharmaceutical formulations. Liquid chromatography-mass spectrometry (LC-MS) stands as the gold standard for this task, offering high sensitivity and selectivity. This guide provides a comparative overview of different LC-MS methodologies for the quantification of H-Chpro-OH, with a focus on experimental protocols and data presentation.
Comparative Analysis of LC-MS Methods
The quantification of small, polar molecules like hydroxyproline (B1673980) isomers by LC-MS often necessitates derivatization to improve chromatographic retention and ionization efficiency. The following table summarizes key performance parameters of different derivatization approaches combined with LC-MS/MS analysis.
| Derivatization Reagent | LC-MS System | Linearity Range | Precision (%RSD) | Accuracy (%) | Key Advantages |
| NBD-F | 2D-LC-MS/MS (Triple Quad™ 5500) | Not Specified | Not Specified | Not Specified | Enables enantioselective determination of proline and hydroxyproline isomers.[1] |
| l-FDVA | RP-HPLC-ESI-MS | Not Specified | Not Specified | Not Specified | Allows for the separation of all five hydroxyamino acids and two Hyp epimers.[2] |
| None (Direct) | LC-MS/MS | 2.5 – 100 μg/mL (for Proline) | Intra-assay: 2.1-3.0%, Inter-assay: 3.2-5.3% | Relative Error: -2.3% to 7.8% | Simpler sample preparation, but may be less sensitive for certain isomers.[3][4] |
Note: The data for direct analysis of proline provides a relevant reference for what can be achieved without derivatization, although performance for H-Chpro-OH may vary.
Experimental Protocols
Detailed methodologies are critical for replicating and adapting these methods. Below are summaries of typical experimental protocols.
1. Sample Preparation and Derivatization with NBD-F
-
Objective: To derivatize H-Chpro-OH to enhance its chromatographic and mass spectrometric properties.
-
Procedure:
-
The amino acids are derivatized pre-column with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1]
-
The resulting NBD-derivatives are then ready for LC-MS analysis.
-
2. Derivatization with l-FDVA
-
Objective: To achieve chiral separation and quantification of hydroxyproline isomers.
-
Procedure:
3. Direct Quantification by LC-MS/MS (Example for a similar analyte)
-
Objective: To directly quantify the analyte without derivatization.
-
Procedure:
-
Serum samples are deproteinized, often using methanol.[4]
-
The supernatant is then directly injected into the LC-MS/MS system for analysis.
-
Experimental Workflow and Logical Relationships
The general workflow for quantifying this compound using LC-MS is a multi-step process that ensures accuracy and reproducibility. The following diagram illustrates this typical workflow.
Caption: General workflow for this compound quantification.
This guide highlights the importance of selecting an appropriate analytical method based on the specific research question, whether it requires chiral separation or high-throughput analysis. While derivatization adds a step to the sample preparation process, it can significantly improve the quality of the quantitative data obtained. The choice of method should be guided by a thorough validation of parameters such as linearity, precision, and accuracy to ensure reliable and reproducible results.
References
- 1. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation, and application of a liquid chromatography-tandem mass spectrometry method for quantitative determination of trans-4-hydroxy-l-proline concentration in the serum of dogs with chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: A Comparative Guide to the Analysis of H-Chpro-OH.HCl Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the stereochemical purity of intermediates like (2S,4R)-4-Chloroproline hydrochloride (H-Chpro-OH.HCl) is of paramount importance. The spatial arrangement of atoms in these molecules can profoundly influence their biological activity and pharmacological properties. This guide provides an objective comparison of key analytical techniques for the stereochemical analysis of this compound, supported by experimental data from analogous compounds to aid in method selection and development.
The introduction of a chlorine atom at the C4 position of the proline ring, in addition to the inherent chirality at C2, gives rise to diastereomers, primarily the (2S,4R) and (2S,4S) forms, along with their respective enantiomers. Differentiating and quantifying these stereoisomers is crucial for ensuring the desired therapeutic effect and avoiding potential off-target activities of the final drug product. This comparison focuses on the most commonly employed and effective analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on various factors, including the required level of accuracy, sensitivity, sample throughput, and the nature of the information sought (relative vs. absolute configuration). The following table summarizes the key performance metrics for the discussed methods, with data extrapolated from studies on closely related proline derivatives.
| Analytical Technique | Parameter | (2S,4R) vs. (2S,4S) Diastereomers | Enantiomeric Purity | Throughput | Remarks |
| Chiral HPLC | Resolution (Rs) | > 2.0 (achievable with suitable CSP) | > 1.5 (achievable with suitable CSP) | Medium | High versatility; requires method development for optimal separation. |
| LOD/LOQ | Low (ng/mL to pg/mL range) | Low (ng/mL to pg/mL range) | Derivatization can enhance sensitivity. | ||
| Analysis Time | 15-30 min per sample | 15-30 min per sample | |||
| Chiral GC-MS | Resolution (Rs) | Baseline separation achievable | Baseline separation achievable | High | Requires derivatization to increase volatility. |
| LOD/LOQ | Very Low (pg/mL to fg/mL range) | Very Low (pg/mL to fg/mL range) | High sensitivity and structural information from MS. | ||
| Analysis Time | 10-20 min per sample | 10-20 min per sample | |||
| NMR Spectroscopy | Chemical Shift (δ) | Distinct signals for Cβ, Cγ, and Cδ | Identical spectra for enantiomers | Low | Provides detailed structural and conformational information. |
| Δδ (Cβ-Cγ) is a key indicator | Not suitable for routine purity analysis of enantiomers without chiral resolving agents. | ||||
| X-ray Crystallography | Unit Cell Parameters | N/A | N/A | Very Low | Provides unambiguous absolute stereochemistry. |
| Requires a suitable single crystal. | The "gold standard" for absolute configuration determination. |
Delving into the Methodologies: Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of stereoisomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer.
Experimental Protocol (General):
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are often effective for separating proline analogues.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized proline derivatives.
-
Quantification: The percentage of each stereoisomer is determined by the area normalization method.
For enhanced sensitivity and for separation on achiral columns, pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) or a UV-active tag (e.g., NBD-Cl) can be employed.
Figure 1: Experimental workflow for chiral HPLC analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. For amino acids like this compound, derivatization is necessary to increase their volatility.
Experimental Protocol (General):
-
Derivatization: A two-step derivatization is typically performed:
-
Esterification: The carboxylic acid group is esterified (e.g., with methanolic HCl) to form the methyl ester.
-
Acylation: The secondary amine is acylated (e.g., with trifluoroacetic anhydride (B1165640) or acetic anhydride).
-
-
GC System: A gas chromatograph equipped with a chiral capillary column and a mass spectrometer detector.
-
Chiral Capillary Column: Columns coated with cyclodextrin (B1172386) derivatives are commonly used for the enantioselective separation of amino acid derivatives.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the stereoisomers are identified and quantified based on their retention times and mass spectra.
Figure 2: Workflow for chiral GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules. For diastereomers, which have different spatial arrangements, distinct chemical shifts for certain nuclei can be observed.
Experimental Protocol:
-
Sample Preparation: Dissolve the N-protected 4-chloroproline derivative in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: The chemical shifts of the pyrrolidine (B122466) ring protons and carbons, particularly Cβ, Cγ, and Cδ, are sensitive to the stereochemistry at C4. The difference in chemical shifts between Cβ and Cγ (Δδ Cβ-Cγ) is a key indicator of the ring pucker, which is influenced by the stereochemistry. For N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately 38.9 ppm (Cβ) and 55.9 ppm (Cγ), while for the (2S,4S) diastereomer, they are around 39.5 ppm and 55.0 ppm, respectively.[1]
It is important to note that while NMR can distinguish between diastereomers, it cannot differentiate between enantiomers without the use of a chiral solvating agent or a chiral derivatizing agent.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule. It provides a three-dimensional map of the electron density, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers.
Experimental Protocol:
-
Crystal Growth: The primary challenge is to grow a single crystal of this compound of sufficient size and quality. This often involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates. The absolute configuration can be determined using anomalous dispersion effects, often expressed through the Flack parameter. A study on a related chloro-substituted proline analogue confirmed the (2S,4R) absolute stereochemistry using this technique.[2]
Figure 3: Decision tree for selecting an analytical method.
Conclusion
The stereochemical analysis of this compound is a critical step in ensuring the quality and efficacy of resulting pharmaceutical products. While chiral HPLC and GC-MS are the workhorse techniques for quantitative analysis of stereoisomeric purity, offering high resolution and sensitivity, NMR spectroscopy provides invaluable structural and conformational insights, particularly for distinguishing diastereomers. For unambiguous determination of the absolute configuration, X-ray crystallography remains the gold standard, provided that suitable single crystals can be obtained. The choice of the most appropriate method will depend on the specific requirements of the analysis, with a combination of techniques often providing the most comprehensive stereochemical characterization.
References
Safety Operating Guide
Navigating the Safe Disposal of H-Chpro-OH.HCl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cis-4-Hydroxy-L-proline hydrochloride (H-Chpro-OH.HCl), ensuring compliance and minimizing risk.
This compound is the hydrochloride salt of cis-4-Hydroxy-L-proline. Its chemical nature as an acidic and organic compound dictates a specific disposal protocol. The primary step involves neutralization of its acidic component, followed by adherence to local regulations for chemical waste disposal, particularly considering the potential aquatic toxicity of the organic moiety.
Core Disposal Protocol: Neutralization and Compliance
The recommended procedure for the disposal of this compound involves a carefully controlled neutralization process to mitigate its corrosivity, followed by appropriate disposal as chemical waste.
Experimental Protocol for Neutralization:
-
Preparation: In a well-ventilated fume hood, prepare a designated chemical waste container. Ensure the container is appropriately labeled and compatible with aqueous waste.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: For solid this compound, slowly dissolve it in water to create a dilute solution. For solutions, proceed to the next step.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the this compound solution while stirring.
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base incrementally until the pH is within the neutral range of 6-8.
-
Waste Collection: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container.
-
Disposal: The container should be sent to an approved waste disposal plant. Always follow your institution's and local hazardous waste regulations.[1][2]
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available, and always adhere to the chemical hygiene plan of your institution.
Quantitative Data Summary
For safe handling and disposal, key quantitative data for this compound and related substances are summarized below.
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₅H₁₀ClNO₃ | |
| Molecular Weight | 167.59 g/mol | [3] |
| cis-4-Hydroxy-L-proline | ||
| Molecular Formula | C₅H₉NO₃ | [4][5] |
| Molecular Weight | 131.13 g/mol | [4][5] |
| Melting Point | 257 °C (decomposes) | [5] |
| General Disposal Parameters | ||
| Neutral pH Range | 6.0 - 8.0 | Standard for aqueous waste disposal. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling H-Chpro-OH.HCl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, storage, and disposal of H-Chpro-OH.HCl (cis-4-Hydroxy-L-proline hydrochloride). By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a powdered solid, appropriate personal protective equipment is crucial to prevent exposure.[1] The following table summarizes the recommended PPE:
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles or Face Shield | Chemical splash goggles are recommended to protect against dust particles and potential splashes. |
| Hand | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable choice for handling this compound.[2] |
| Body | Lab Coat or Chemical-resistant Apron | A lab coat should be worn to protect against accidental spills. A chemical-resistant apron provides an additional layer of protection. |
| Respiratory | Dust Respirator | Recommended when handling the solid form, especially when there is a risk of dust generation, to prevent inhalation.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.
Handling Protocol:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: This compound is a powder, so care should be taken to avoid generating dust during handling and weighing.[1]
-
Grounding: When transferring large quantities, use proper grounding techniques to prevent static discharge, which can ignite fine dust particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet of similar compounds.
-
No Food and Drink: Do not consume food, drink, or smoke in areas where this compound is handled.
Storage Protocol:
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents and bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound is essential to protect the environment and comply with regulations. As an amino acid hydrochloride, it should be treated as a chemical waste.
Neutralization and Disposal Protocol:
-
Dilution: In a well-ventilated fume hood, slowly dissolve the this compound waste in a large volume of water to create a dilute solution.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the diluted this compound solution.[3] Stir the mixture gently.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the weak base until the pH is within a neutral range (typically 6-8).[4]
-
Collection: Collect the neutralized solution in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program. Do not pour the neutralized solution down the drain unless permitted by local regulations.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. The clean, empty container can then be disposed of according to your institution's guidelines.
Experimental Workflow Visualization
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


